4-(1-Naphthylamino)-4-oxobutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJMMPAVUBUMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350625 | |
| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37642-93-6 | |
| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-Naphthylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Naphthylamino)-4-oxobutanoic acid, also known as N-(1-Naphthyl)succinamic acid, is a dually functionalized organic molecule incorporating a naphthalene moiety and a carboxylic acid. This structure provides a valuable scaffold for medicinal chemistry and materials science, serving as a key intermediate in the synthesis of more complex molecules. Its significance is particularly noted in the development of novel therapeutic agents, where it acts as a precursor for compounds with potential antimicrobial properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in authoritative scientific data.
Core Molecular Attributes
The fundamental properties of this compound are crucial for its application in synthetic chemistry. These attributes define its reactivity, solubility, and stoichiometric requirements in experimental designs.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| CAS Number | 37642-93-6 | [2] |
| Synonyms | N-(1-Naphthyl)succinamic acid, 4-(Naphthalen-1-ylamino)-4-oxobutanoic acid | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the reaction of naphthalen-1-amine with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The synthesis proceeds via a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of naphthalen-1-amine (the nucleophile) attacks one of the electrophilic carbonyl carbons of succinic anhydride.
-
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Ring Opening: The anhydride ring opens as the electrons from the negatively charged oxygen reform the carbonyl double bond, cleaving the acyl-oxygen bond. This step is driven by the restoration of the stable carbonyl group.
-
Proton Transfer: An intramolecular proton transfer occurs, where the carboxylate anion formed during ring-opening deprotonates the positively charged amine, yielding the final neutral amide and carboxylic acid functional groups.
This reaction is highly efficient and typically proceeds to completion under mild conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from a peer-reviewed study focused on the synthesis of antimicrobial agents.[3]
Materials:
-
Naphthalen-1-amine (1.0 equivalent)
-
Succinic anhydride (1.0 equivalent)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve naphthalen-1-amine and succinic anhydride in anhydrous dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature under a nitrogen (N₂) atmosphere for 9 to 24 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The crude product can then be purified. A reported method involves C8 reversed-phase column chromatography to yield the final, pure compound.[3]
Self-Validating System: The purity of the final product should be confirmed through standard analytical techniques. The presence of both amide and carboxylic acid functional groups can be verified using FTIR spectroscopy, while the overall structure and purity can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Applications in Research and Drug Development
The primary documented application of this compound is as a molecular building block in the field of medicinal chemistry. Its structure is particularly amenable to further modification, making it a valuable starting point for creating libraries of new compounds.
Precursor for Antimicrobial Agents
A key application is in the synthesis of naphthyl–polyamine conjugates .[3] In this context, the carboxylic acid group of this compound is activated and coupled to the terminal amines of a polyamine scaffold. This creates larger, more complex molecules where the naphthyl group serves as a lipophilic "capping" agent.
These conjugates are designed as synthetic mimics of antimicrobial peptides (SMAMPs). The rationale behind this design is:
-
Lipophilic Naphthyl Group: This moiety facilitates interaction with and insertion into the lipid membranes of bacteria and fungi.
-
Polyamine Backbone: This portion is typically protonated at physiological pH, providing the cationic charges that are crucial for initial electrostatic attraction to the negatively charged microbial cell membranes.
Studies have shown that polyamine conjugates capped with naphthyl groups exhibit significant antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.[3] The use of this compound provides a reliable and efficient route to introduce the necessary naphthyl component into these promising therapeutic candidates.
Caption: Role as a precursor in developing antimicrobial agents.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific, verified safety data sheet (SDS) for this exact CAS number is not widely available, general precautions for related aromatic amines and carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Note: The toxicological properties have not been fully investigated. Researchers should assume the compound is potentially hazardous and handle it accordingly.
References
-
Scott, R. W., et al. (2020). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules, 25(21), 5099. [Link]
Sources
An In-Depth Technical Guide on the Core Mechanism of Action in Biological Systems: 4-(1-Naphthylamino)-4-oxobutanoic acid
A Note to Researchers, Scientists, and Drug Development Professionals
Following a comprehensive review of the scientific literature, it has been determined that there is a significant lack of publicly available information regarding the specific mechanism of action of 4-(1-Naphthylamino)-4-oxobutanoic acid in biological systems. This compound is predominantly cited as a chemical intermediate or a building block in the synthesis of more complex molecules. While these larger, resultant molecules may exhibit biological activity, the direct biological effects and molecular targets of this compound itself have not been a subject of detailed investigation in the available literature.
Therefore, the creation of an in-depth technical guide or whitepaper on its core mechanism of action, as originally requested, is not feasible at this time without engaging in speculation that would not meet the standards of scientific integrity. This document will instead summarize the available information on this compound and discuss the biological activities of structurally related compound classes to provide a potential framework for future research.
Section 1: What is Known About this compound
This compound, also known as N-(1-naphthyl)succinamic acid, is a chemical compound characterized by a naphthalene ring linked to a succinamic acid moiety. Its primary documented role in the scientific literature is that of a synthetic precursor.
Chemical Synthesis and Utility
The compound is typically synthesized through the reaction of 1-naphthylamine with succinic anhydride. Its chemical structure provides a reactive carboxylic acid group, making it a useful component in amide bond formation to create larger, more complex molecules.
Role as a Precursor in Antimicrobial Synthesis
A notable application of this compound is in the synthesis of antimicrobial agents. It has been used as a capping group in the creation of polyamine conjugates. In these studies, the final, larger molecules have demonstrated antimicrobial properties. However, the reported mechanism of action, such as the disruption of bacterial cell membranes, is attributed to the final conjugate and not to the this compound moiety in isolation.
Section 2: Potential Areas of Biological Activity Based on Structural Homology
While direct evidence is lacking for this compound, the biological activities of related chemical classes can offer insights into potential areas for future investigation.
N-Aryl Succinamic Acid Derivatives
Derivatives of N-aryl succinamic acids have been explored for a variety of biological activities. This class of compounds has been associated with:
-
Anticonvulsant Properties: Certain succinimide derivatives are known for their use in managing seizures.
-
Anti-inflammatory and Analgesic Effects: Some related structures have shown potential in modulating inflammatory pathways.
-
Antimicrobial and Antifungal Activity: As mentioned, this is a key area where derivatives of the topic compound have been investigated.
-
Antitumor Properties: Various succinimide and related compounds have been screened for their potential to inhibit cancer cell growth.
Naphthalene-Containing Compounds
The naphthalene moiety is present in numerous biologically active molecules. Depending on its substitution and overall molecular structure, it can contribute to a range of pharmacological effects. For instance, N-1-naphthylphthalamic acid is known as an inhibitor of auxin transport in plants, a mechanism that is highly specific to its overall structure. Similarly, 1-Naphthaleneacetic acid, a synthetic auxin, can influence cell growth and inhibit apoptosis in human cell cultures through the regulation of genes like ANGPTL4.[1][2] It is crucial to note that these activities are specific to these particular molecules and cannot be directly extrapolated to this compound.
Section 3: Proposed Future Directions for Research
To elucidate the mechanism of action of this compound, a systematic investigation would be required. The following outlines a potential research workflow.
Initial Biological Screening
A broad-based biological screening is the logical first step to identify any potential activity of the compound. This could involve a panel of assays, including:
-
Cytotoxicity Assays: To determine the compound's effect on cell viability across various cell lines (e.g., cancer and non-cancerous lines).
-
Antimicrobial Assays: Testing against a panel of bacteria and fungi to ascertain if the compound itself has any intrinsic antimicrobial properties.
-
Enzyme Inhibition Panels: Screening against a wide range of common drug targets, such as kinases, proteases, and phosphatases, to identify any potential inhibitory activity.
-
Receptor Binding Assays: To determine if the compound interacts with common receptor families (e.g., GPCRs, nuclear receptors).
Target Identification and Validation
Should the initial screening reveal any significant biological activity, the next phase would involve identifying the specific molecular target(s).
Workflow for Target Identification
Caption: A generalized workflow for identifying the molecular target of a bioactive small molecule.
Mechanistic Studies
Once a validated target is identified, further studies would be necessary to understand the precise mechanism of action. This would involve:
-
Biochemical Assays: To characterize the kinetics of the interaction between the compound and its target (e.g., determining IC50 or Ki values).
-
Structural Biology: Using techniques like X-ray crystallography or cryo-EM to determine the binding mode of the compound to its target.
-
Cellular Assays: To investigate the downstream effects of target engagement on cellular signaling pathways.
Conclusion
References
[1] 1‐Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Request PDF. Available from: [Link]
[2] 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Adv Biol (Weinh). 2024 Mar;8(3):e2300593. doi: 10.1002/adbi. 202300593. Epub 2024 Jan 14. Available from: [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 4-(1-Naphthylamino)-4-oxobutanoic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1-Naphthylamino)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule. We will explore the expected spectral data, the rationale behind signal assignments, and the experimental protocols necessary for acquiring high-quality spectra.
Introduction
This compound (CAS No. 37642-93-6) is a bifunctional organic molecule incorporating a rigid naphthyl group, an amide linkage, and a flexible butanoic acid chain. This combination of structural features makes it an interesting scaffold in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering insights into the relationship between its molecular structure and its spectroscopic signature.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering scheme that will be used throughout this guide.
Figure 1. Molecular structure and atom numbering for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.
1.1: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | COOH |
| ~10.0 | s | 1H | NH |
| ~8.2 - 7.4 | m | 7H | Ar-H (Naphthyl) |
| ~2.8 | t | 2H | -CH₂- (Position 3) |
| ~2.6 | t | 2H | -CH₂- (Position 2) |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift (~12.0 ppm) due to the acidic nature of the proton and hydrogen bonding.
-
Amide Proton (NH): A singlet around 10.0 ppm is anticipated for the amide proton. Its chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons (Ar-H): The seven protons of the naphthyl group will appear as a complex multiplet in the aromatic region (~8.2 - 7.4 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the naphthyl ring.
-
Aliphatic Protons (-CH₂-): The two methylene groups of the butanoic acid chain are expected to appear as triplets around 2.8 and 2.6 ppm due to coupling with each other. The methylene group at position 3, being adjacent to the amide carbonyl, is expected to be slightly more downfield than the methylene group at position 2.
1.2: ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C=O (Carboxylic Acid, C1) |
| ~172 | C=O (Amide, C4) |
| ~138 - 120 | Aromatic C (Naphthyl) |
| ~33 | -CH₂- (Position 3) |
| ~30 | -CH₂- (Position 2) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl (C1) is typically found at a slightly lower field (~178 ppm) than the amide carbonyl (C4, ~172 ppm).
-
Aromatic Carbons: The ten carbons of the naphthyl ring will give rise to a series of signals in the aromatic region (~138 - 120 ppm). The number of signals will depend on the symmetry of the naphthyl ring.
-
Aliphatic Carbons (-CH₂-): The two methylene carbons of the butanoic acid chain will appear in the upfield region of the spectrum. The carbon at position 3 (~33 ppm) is expected to be slightly downfield from the carbon at position 2 (~30 ppm) due to the influence of the adjacent amide carbonyl.
1.3: Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-quality NMR spectra of this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 2. A generalized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expected IR Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1550 | Medium | N-H bend (Amide II) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |
Interpretation of the IR Spectrum
-
O-H Stretch: A very broad absorption band is expected in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amide.
-
C=O Stretches: Two strong carbonyl absorption bands are expected. The carboxylic acid carbonyl will likely appear around 1700 cm⁻¹, while the amide carbonyl (Amide I band) will be at a slightly lower wavenumber, around 1650 cm⁻¹.
-
N-H Bend: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550 cm⁻¹.
-
C=C Stretches: Aromatic C=C stretching vibrations from the naphthyl ring will give rise to medium to weak absorptions in the 1600-1475 cm⁻¹ region.
2.1: Experimental Protocol for IR Spectroscopy
The following is a general protocol for acquiring an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Workflow for IR Data Acquisition (ATR)
Figure 3. A generalized workflow for acquiring an IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR accessory is clean and properly installed in the spectrometer.
-
Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Lower the press and apply firm pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Post-Analysis:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Conclusion
The combined application of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted spectral data and interpretation presented in this guide offer a valuable reference for researchers working with this compound. By following the outlined experimental protocols, scientists can acquire high-quality spectroscopic data to confirm the identity, purity, and structure of their synthesized materials, ensuring the integrity of their research and development efforts.
References
-
PubChem. 4-[(2-Methyl-1-naphthyl)amino]-4-oxo-butanoic acid. [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. [Link]
An In-Depth Technical Guide to the Solubility and Stability of 4-(1-Naphthylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
4-(1-Naphthylamino)-4-oxobutanoic acid, also known as N-(1-Naphthyl)succinamic acid, is a molecule of interest in pharmaceutical research due to its structural motifs—a naphthalene ring system linked to a succinamic acid moiety. The naphthalene group imparts significant hydrophobicity, while the carboxylic acid and amide functionalities introduce polar characteristics that can engage in hydrogen bonding. This juxtaposition of properties governs the molecule's physicochemical behavior, most critically its solubility and stability, which are paramount to its potential development as a therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise the safety and efficacy of a drug product.[1]
This technical guide provides a comprehensive exploration of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize this and similar molecules. The guide delves into the theoretical underpinnings of solubility and stability, offers detailed, step-by-step experimental protocols for their assessment, and discusses the interpretation of the resulting data in the context of pharmaceutical development.
Physicochemical Properties and Structural Analysis
The structure of this compound is fundamental to understanding its solubility and stability. The molecule consists of a bulky, aromatic naphthalene ring, which is inherently lipophilic. This is connected via an amide linkage to a butanoic acid chain, terminating in a carboxylic acid group.
Key Structural Features:
-
Naphthalene Moiety: Confers high lipophilicity and potential for π-π stacking interactions. It is also a chromophore, making the molecule susceptible to photodegradation.[2]
-
Amide Linkage: A polar group capable of acting as both a hydrogen bond donor and acceptor. Amide bonds can be susceptible to hydrolysis under acidic or basic conditions.[3]
-
Carboxylic Acid Group: A key acidic functional group (pKa estimated to be around 4-5) that can be ionized to form a carboxylate salt. This ionization dramatically influences aqueous solubility.
-
Aliphatic Spacer: The flexible butanoic acid chain provides some conformational freedom.
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, computational tools provide valuable initial estimates of its properties. The following data was predicted using SwissADME, a widely used in silico tool.[4][5][6][7]
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 243.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Consensus) | 2.50 | Indicates a balance between lipophilicity and hydrophilicity. |
| Aqueous Solubility (ESOL) | logS: -3.5 | Predicted to be poorly soluble in water.[5] |
| pKa (strongest acidic) | 4.2 (estimated) | The carboxylic acid will be ionized at physiological pH. |
| pKa (strongest basic) | -5.0 (estimated) | The amide nitrogen is not expected to be basic. |
These predictions suggest that while the molecule has a favorable molecular size, its aqueous solubility is likely to be a significant challenge in formulation development.
Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug candidate's developability, influencing everything from in vitro assay performance to in vivo bioavailability.[8] A thorough assessment involves determining both kinetic and thermodynamic solubility in a range of relevant media.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer. It's a high-throughput screening method used in early discovery to flag potential solubility issues.[1][9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is the "gold standard" for solubility measurement and is crucial for pre-formulation and formulation development.[10]
Experimental Protocols for Solubility Determination
This high-throughput method assesses solubility by measuring light scattering caused by precipitate formation.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer (microplate reader with light-scattering capabilities)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This creates a 100-fold dilution.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering (nephelometry) of each well.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
This method determines the equilibrium solubility and is considered the definitive measure.[10]
Materials:
-
This compound (solid powder)
-
Relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS). Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration is the thermodynamic solubility in that specific solvent at that temperature.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Forced Degradation Studies.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the API. These studies are governed by ICH guidelines. [11]
Materials:
-
At least three batches of this compound
-
Appropriate container closure system that simulates the proposed packaging
-
Calibrated stability chambers
Procedure:
-
Batch Selection: Use at least three primary batches of the API.
-
Storage Conditions: Place the samples in stability chambers under the following long-term and accelerated conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.
-
Data Evaluation: Evaluate the data for any significant changes, trends, or the formation of new degradation products over time.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. It is crucial that the method can separate the API from all potential degradation products and impurities. [12][13][14][15]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol 4.1: HPLC Method Development Strategy
-
Initial Screening:
-
Column: Start with a versatile C18 reversed-phase column.
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and any degradation products.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline resolution between all peaks of interest.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Conclusion
The successful development of this compound as a pharmaceutical agent is contingent upon a thorough understanding and characterization of its solubility and stability. This guide has outlined a systematic approach, grounded in established scientific principles and regulatory guidelines, to achieve this.
The predicted poor aqueous solubility necessitates a focused effort on solubility enhancement strategies during formulation development. The inherent chemical functionalities—an amide bond and a photosensitive naphthalene ring—suggest potential liabilities that must be rigorously investigated through forced degradation and long-term stability studies. The experimental protocols provided herein offer a robust framework for generating the critical data required to assess the developability of this molecule. By following these methodologies, researchers can build a comprehensive data package to support informed decision-making throughout the drug development lifecycle, ultimately ensuring the quality, safety, and efficacy of any potential therapeutic product.
References
- Bender, M. L. (1957). HYDROLYSIS OF SUCCINAMIC ACIDS AND SUCCINIMIDES, EFFECT OF METHYL SUBSTITUTION AND OTHER FACTORS. ProQuest.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
- International Journal of Pharmacy and Biological Sciences. (2019). Stability Testing Studies: A Review.
- Benchchem. (2025). Assessing the Photostability of 6-(Bromomethyl)
- Abolghassein, J. (2009).
- Almac. (n.d.). Spotlight on stability: API and drug product testing.
- ResearchGate. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.
- ICH. (2009). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Waterman, K. C., & Adami, R. C. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 17.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Malaisse, W. J., et al. (1995). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Biochemical and Molecular Medicine, 55(2), 131-137.
- Benchchem. (2025). An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine.
- Environmental Science: Atmospheres. (2025).
- eLife. (2024).
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ResearchGate. (n.d.).
- BMG LABTECH. (2023).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Yan, L., et al. (2020). Oxidative transformation of 1-naphthylamine in water mediated by different environmental black carbons.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- Bernstein, M. P., et al. (n.d.). Ultraviolet irradiation of naphthalene in H2O ice: Implications for meteorites and biogenesis.
- PubChem. (n.d.). 2-Naphthylamine.
- CCS Chemistry. (2022). Nitrogenation of Amides via C–C and C–N Bond Cleavage.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
- PMC - NIH. (2023).
- NCERT. (n.d.). Amines.
- PMC - NIH. (2021).
- ACS Publications. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
- PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
- MDPI. (2018).
- MDPI. (n.d.).
- ACD/Labs. (n.d.). ACD/Labs Releases Percepta.
- ACD/Labs. (2024).
- Organic Chemistry Portal. (2009).
- Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq.
- IJTSRD. (2021).
- ACD/Labs. (2022). CAS and ACD/Labs Collaborate to Provide Predictive Insights to Scientists.
- ResearchGate. (2025).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Longdom Publishing. (2023).
- SciSpace. (2014).
- Journal Of Current Pharma Research. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Google Patents. (2011).
- Journal of Applied Pharmaceutical Science. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s.
- ResearchGate. (2025). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).
- Journal of Advanced Scientific Research. (n.d.). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. sciensage.info [sciensage.info]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. longdom.org [longdom.org]
- 13. ijtsrd.com [ijtsrd.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to 4-(1-Naphthylamino)-4-oxobutanoic Acid: From Synthesis to Application
Foreword: Situating a Scaffold in the Landscape of Chemical Innovation
In the vast and ever-expanding universe of chemical compounds, certain molecules, while not always occupying the spotlight, serve as foundational pillars upon which significant scientific advancements are built. 4-(1-Naphthylamino)-4-oxobutanoic acid, also known by its synonym N-(1-naphthyl)succinamic acid, is one such entity. Its discovery was not a singular, celebrated event but rather an emergence from the systematic exploration of amido-acid chemistry and the burgeoning interest in the therapeutic potential of naphthalene derivatives. This guide provides an in-depth technical overview of this versatile intermediate, tracing its scientific roots, detailing its synthesis, and exploring its role in the development of novel chemical entities for researchers, scientists, and drug development professionals.
I. Historical Context and Developmental Trajectory
The history of this compound is intrinsically linked to the broader development of N-arylsuccinamic acids and the rich medicinal chemistry of naphthalene. The naphthalene moiety, a bicyclic aromatic hydrocarbon first identified in the early 19th century, has long been recognized as a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The synthesis of N-substituted succinamic acids, through the straightforward reaction of primary amines with succinic anhydride, represents a classic and efficient method for introducing a four-carbon chain with a terminal carboxylic acid. This reaction provides a versatile handle for further chemical modifications, making it a valuable tool in organic synthesis. While a definitive first synthesis of this compound is not prominently documented, its preparation follows these well-established principles of organic chemistry. Its significance arises from its utility as a building block, enabling the conjugation of the naphthyl group to other molecules of interest.
II. Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃ | N/A |
| Molecular Weight | 243.26 g/mol | N/A |
| CAS Number | 37642-93-6 | [3] |
| Appearance | Solid (form may vary) | [4] |
| IUPAC Name | 4-(naphthalen-1-ylamino)-4-oxobutanoic acid | N/A |
| Synonyms | N-(1-naphthyl)succinamic acid | [5] |
III. Core Synthesis and Experimental Protocol
The synthesis of this compound is a robust and high-yielding reaction. The primary method involves the acylation of 1-naphthylamine with succinic anhydride.
Conceptual Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established synthetic procedures.[5]
Materials:
-
1-Naphthylamine
-
Succinic anhydride
-
Toluene (anhydrous)
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-naphthylamine (0.02 mol) in anhydrous toluene (100 mL) with stirring.
-
Addition of Succinic Anhydride: To the stirring solution, add succinic anhydride (0.02 mol).
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring. A white precipitate will begin to form. Continue stirring at this temperature for approximately 1 hour, or until the reaction is complete (as monitored by an appropriate method such as TLC).[5]
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the white precipitate by filtration.
-
Purification: Wash the collected precipitate with a small amount of cold toluene to remove any unreacted starting materials.
-
Drying: Dry the purified product in an oven at 60°C to yield crude this compound. A yield of approximately 94% can be expected.[5]
Self-Validation: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy (to confirm the presence of amide and carboxylic acid functional groups), and Nuclear Magnetic Resonance (NMR) spectroscopy.
IV. Applications in Research and Development
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or diagnostic applications.
Precursor for Alzheimer's Disease Diagnostic Agents
A significant application of this compound is in the synthesis of derivatives for the in vivo diagnosis of Alzheimer's disease. The carboxylic acid group can be activated, for example, by forming an N-hydroxysuccinimide (NHS) ester. This activated intermediate then serves as an acylating agent to introduce the naphthyl-containing moiety onto various spacer arms or targeting ligands. These final compounds are designed to cross the blood-brain barrier and bind to amyloid plaques, a hallmark of Alzheimer's disease.
Scaffold for Antimicrobial Conjugates
In the ongoing search for novel antimicrobial agents, this compound has been used as a scaffold to create naphthyl-polyamine conjugates. The carboxylic acid allows for its conjugation to polyamine chains, which are known to interact with bacterial cell membranes. While the initial exploration of some of these conjugates showed limited direct antimicrobial activity, this line of research highlights the compound's utility in generating libraries of molecules for biological screening.
Conceptual Workflow for Derivative Synthesis
Caption: General workflow for utilizing the title compound.
V. Future Directions and Conclusion
This compound is a testament to the enduring value of fundamental chemical building blocks. While its own discovery may not be a landmark event, its continued use in the synthesis of innovative molecules underscores its importance. Future research will likely continue to leverage its straightforward synthesis and versatile reactivity to explore new chemical spaces in drug discovery and diagnostics. The naphthalene core, coupled with the flexible linker and reactive carboxylic acid, provides a powerful platform for the generation of diverse molecular architectures with a wide range of potential biological activities. This guide serves as a comprehensive resource for scientists looking to harness the potential of this valuable chemical intermediate.
References
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry. [Link]
-
Studies on the synthesis and crystal structure of n-(1-naphthyl)succinimide. (2009). HETEROCYCLES. [Link]
-
4-(1-Naphthyl)-4-oxobutanoic acid. PubChem. [Link]
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmaceutical Research. [Link]
-
Miller Reports the Synthesis of Amino Acids. EBSCO. [Link]
-
Amino acid. Wikipedia. [Link]
-
Studies on the Synthesis and Crystal Structure of N-(1-Naphthyl)succinimide. Crossref. [Link]
-
N-(1-Naphthyl)ethylenediamine. Wikipedia. [Link]
-
Amino acid synthesis. Wikipedia. [Link]
-
On the Evolutionary History of the Twenty Encoded Amino Acids. PubMed Central. [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
Succinyl derivatives of N-tris (hydroxymethyl) methyl-2-aminoethane sulphonic acid: their effects on the frog neuromuscular junction. PubMed. [Link]
-
ethyl 1-naphthylacetate. Organic Syntheses. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 37642-93-6|4-(Naphthalen-1-ylamino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 4. 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Strategic Utility of 4-(1-Naphthylamino)-4-oxobutanoic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
4-(1-Naphthylamino)-4-oxobutanoic acid has emerged as a versatile and strategically important building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a bulky, lipophilic naphthyl group, a reactive carboxylic acid moiety, and an amide linkage, offers a trifecta of functionalities that can be exploited for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. We will delve into the causality behind its synthetic protocols and explore its role in the rational design of novel bioactive agents and functional materials.
Introduction: The Molecular Logic of a Privileged Scaffold
The pursuit of novel molecular entities with tailored functions is a central theme in contemporary chemical research. The selection of appropriate starting materials, or "building blocks," is paramount to the efficiency and success of a synthetic campaign. This compound is a prime example of a building block that offers a pre-packaged combination of desirable structural features. The planar and aromatic nature of the naphthyl group can facilitate π-π stacking interactions and provides a scaffold for further functionalization. This moiety is a well-known pharmacophore, present in numerous bioactive compounds, and can impart properties such as enhanced binding affinity to biological targets and favorable pharmacokinetic profiles.[1]
The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. The succinamic acid backbone provides a flexible four-carbon spacer, allowing for the strategic positioning of the naphthyl and carboxyl functionalities in three-dimensional space. This inherent flexibility is often crucial for optimizing interactions with biological receptors or for controlling the morphology of polymeric materials.
This guide will illuminate the practical aspects of utilizing this compound, providing not just protocols, but also the underlying scientific reasoning to empower researchers in their synthetic endeavors.
Synthesis and Characterization
The most direct and efficient synthesis of this compound involves the nucleophilic ring-opening of succinic anhydride by 1-naphthylamine.[2] This reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.
Optimized Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1-Naphthylamine (1.0 equiv.)
-
Succinic anhydride (1.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen atmosphere
Procedure:
-
To a solution of 1-naphthylamine (1.0 equivalent) in anhydrous dichloromethane, add succinic anhydride (1.0 equivalent) in one portion.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 9-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by C8 reversed-phase flash column chromatography, eluting with a gradient of 0-100% methanol in water (containing 0.05% TFA) to afford the pure this compound.[2]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of succinic anhydride, which would lead to the formation of succinic acid and reduce the yield of the desired product.
-
Nitrogen Atmosphere: While not strictly necessary for all scales, a nitrogen atmosphere is good practice to prevent the oxidation of 1-naphthylamine, which can be sensitive to air, especially over extended reaction times.
-
Purification: C8 reversed-phase chromatography is an effective method for purifying this compound due to the presence of the nonpolar naphthyl group, which interacts favorably with the C8 stationary phase, allowing for good separation from more polar impurities.
Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMF, DMAc, NMP, pyridine |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the naphthyl group (typically in the range of 7.4-8.2 ppm), the NH proton of the amide (a broad singlet), and two methylene groups of the butanoic acid chain (as triplets or multiplets in the 2.5-3.0 ppm region).
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons of the naphthyl ring (110-140 ppm), the two carbonyl carbons (amide and carboxylic acid, typically >170 ppm), and the two methylene carbons of the aliphatic chain (around 30-40 ppm).
-
FTIR: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), an N-H stretch from the amide (around 3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and an amide I band (C=O stretch) around 1650 cm⁻¹.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications as a Building Block in Organic Synthesis
The true value of this compound lies in its utility as a versatile precursor for more complex and functionally rich molecules. Its bifunctional nature allows for selective transformations at either the carboxylic acid or the naphthylamino moiety.
Synthesis of Bioactive Molecules: Antimicrobial Agents
A significant application of this building block is in the synthesis of novel antimicrobial agents. By conjugating this compound with various polyamines, researchers have developed a library of compounds with potent activity against a range of bacterial and fungal pathogens.[2]
Synthetic Workflow:
Caption: General workflow for the synthesis of naphthyl-polyamine conjugates.
Rationale for Design:
The conjugation of the lipophilic naphthyl group to a cationic polyamine chain creates an amphipathic molecule. This design is inspired by naturally occurring host-defense peptides. The cationic polyamine is believed to interact with the negatively charged bacterial cell membrane, while the lipophilic naphthyl moiety can insert into and disrupt the membrane, leading to cell death.[4] The butanoic acid linker provides the necessary spacing and flexibility for these interactions to occur effectively.
Quantitative Data: Antimicrobial Activity
| Compound (Polyamine Core) | MRSA MIC (µM) | C. neoformans MIC (µM) |
| 17e (PA-3-10-3) | 9.72 | 38.9 |
| 17f (PA-3-12-3) | 0.29 | 0.29 |
Data sourced from a study on naphthyl-polyamine conjugates.[2]
The data clearly indicates that the length of the polyamine chain significantly impacts the antimicrobial activity, with the longer chain variant (17f) exhibiting substantially higher potency. This highlights the importance of the building block approach in allowing for systematic structural modifications to optimize biological activity.
Potential Applications in Heterocyclic Synthesis
The 4-oxobutanoic acid moiety is a known precursor for the synthesis of various nitrogen-containing heterocycles.[5] While specific examples utilizing this compound are not prevalent in the literature, its structure suggests potential for intramolecular cyclization reactions to form novel heterocyclic systems. For instance, under appropriate conditions, the carboxylic acid could be induced to react with the naphthyl ring or the amide nitrogen to form lactams or other fused ring systems. Such structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals.
Precursor for Functional Materials
The presence of both a carboxylic acid and an amine-derived functional group makes this compound a potential monomer for the synthesis of polyamides.[6] The incorporation of the bulky and rigid naphthyl group into the polymer backbone could lead to materials with unique thermal and mechanical properties. Furthermore, the inherent fluorescence of the naphthalene moiety could be exploited to create fluorescent polymers for applications in sensing and imaging.[7]
Safety and Handling
No specific safety data sheet is available for this compound. However, based on the safety information for analogous compounds such as 1-naphthylamine and succinic acid derivatives, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Health Hazards: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion and Future Outlook
This compound is a building block with significant untapped potential. Its straightforward synthesis and versatile functionality make it an attractive starting point for the development of a wide range of complex molecules. The demonstrated success in the synthesis of potent antimicrobial agents underscores the value of the naphthylamino-succinamic acid scaffold in medicinal chemistry.
Future research should focus on a more thorough characterization of this compound, including the acquisition and publication of its complete spectroscopic data. Furthermore, the exploration of its utility in the synthesis of novel heterocyclic systems and functional polymers is a promising avenue for future investigations. As the demand for new drugs and advanced materials continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in driving innovation in the chemical sciences.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
Sutton, J. A., et al. (2021). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules, 26(16), 4995. [Link]
-
PubChem. (n.d.). 4-(1-Naphthyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 245007, 4-(Isopropylamino)-4-oxobutanoic acid. Retrieved January 18, 2026 from [Link].
-
Jaramillo-Botero, A., et al. (2019). A novel fluorescent probe for the detection of myeloperoxidase activity in atherosclerosis-associated macrophages. Redox Biology, 26, 101279. [Link]
- Mishra, B., et al. (2019). Host-defense peptides: The potential therapeutic molecules. Current Protein & Peptide Science, 20(4), 394-414.
-
Zhang, Y., et al. (2021). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 26(19), 5939. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. In PubMed. Retrieved January 18, 2026 from [Link].
-
OUCI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. In PubMed Central. Retrieved January 18, 2026 from [Link].
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Biological Activity of Natural and Synthetic Compounds. In PubMed Central. Retrieved January 18, 2026 from [Link].
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0261397). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Polyamide Syntheses. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. In PubMed Central. Retrieved January 18, 2026 from [Link].
-
MDPI. (n.d.). Organic Compounds with Biological Activity. Retrieved from [Link]
- J Fluoresc. (2022). A Simple but Effective Fluorescent Probe for the Detection of 4-Methylthiophenol. Journal of Fluorescence, 32(6), 2151-2157.
- Unknown. (n.d.). 7.9 Other polyamide polymers. Man-made polyamide polymers can be made by reacting the carboxylic acid and amine functional grou.
-
National Center for Biotechnology Information. (2024). Detecting tRNA modifications with fluorescent-labeled DNA probes. In PubMed. Retrieved January 18, 2026 from [Link].
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. Retrieved from [Link]
-
YouTube. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase. In PubMed. Retrieved January 18, 2026 from [Link].
-
Doc Brown's Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Infrared Spectroscopy 4 MS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. In PubMed Central. Retrieved January 18, 2026 from [Link].
-
ResearchGate. (n.d.). Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. In PubMed Central. Retrieved January 18, 2026 from [Link].
Sources
- 1. Synthesis and biological evaluation of N1-(anthracen-9-ylmethyl)triamines as molecular recognition elements for the polyamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 4-(1-Naphthylamino)-4-oxobutanoic Acid: From Molecular Structure to Potential Applications
This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(1-Naphthylamino)-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, electronic properties, and potential reactivity of this compound, underpinned by robust computational methodologies.
Introduction
This compound, a derivative of succinic acid and 1-naphthylamine, represents a class of N-arylsuccinamic acids. These molecules are characterized by a flexible butanoic acid chain connected to a rigid, aromatic naphthyl group via an amide linkage. This unique combination of a flexible aliphatic chain and a bulky, hydrophobic aromatic system imparts interesting conformational and electronic properties, making it a subject of interest for theoretical and computational exploration. Understanding these properties at a molecular level is crucial for predicting its behavior in various chemical and biological systems and for designing potential applications, including its use as a building block in the synthesis of more complex molecules with antimicrobial properties.[1]
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through a straightforward and efficient reaction between 1-naphthylamine and succinic anhydride.[1] This reaction proceeds via nucleophilic acyl substitution, where the amino group of 1-naphthylamine attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related N-Phenylsuccinamic acid provides valuable insights into the probable solid-state conformation.[2] In N-Phenylsuccinamic acid, the amide and carboxylic acid groups engage in intermolecular hydrogen bonding, forming infinite chains.[2] This suggests that this compound is also likely to exhibit significant hydrogen bonding interactions in the solid state, influencing its packing and physical properties.
Theoretical and Computational Methodology
To probe the molecular and electronic properties of this compound, a multi-faceted computational approach is employed. Density Functional Theory (DFT) serves as the cornerstone of this investigation, providing a balance between computational cost and accuracy for a molecule of this size.
Computational Workflow
A typical computational workflow for analyzing this compound is outlined below. This workflow is designed to provide a comprehensive understanding of the molecule's properties, from its basic geometry to its reactivity and spectroscopic signatures.
Caption: A generalized workflow for the computational study of this compound.
Step-by-Step Computational Protocol
-
Molecular Structure Building: The initial 3D structure of this compound is constructed using molecular modeling software. The conformation can be initially guided by the known crystal structure of N-Phenylsuccinamic acid.[2]
-
Geometry Optimization: The initial structure is then optimized using DFT, with the B3LYP functional and the 6-311++G(d,p) basis set being a common and reliable choice for organic molecules. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy. These calculations also allow for the prediction of the molecule's infrared (IR) spectrum.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate the intramolecular bonding and charge distribution. This provides insights into hyperconjugative interactions and the nature of the chemical bonds within the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To predict the electronic absorption spectrum, TD-DFT calculations are performed on the optimized geometry. This allows for the assignment of electronic transitions and provides a theoretical UV-Vis spectrum that can be compared with experimental data.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound reveals several key structural features. The naphthyl group is planar, as expected. The butanoic acid chain, however, possesses significant conformational flexibility. The relative orientation of the naphthyl ring and the butanoic acid chain is determined by the torsion angles around the C-N and C-C single bonds. Intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the carboxylic acid may play a role in stabilizing certain conformations.
| Parameter | Predicted Value (Å or °) |
| C=O (amide) bond length | ~1.24 |
| C-N (amide) bond length | ~1.36 |
| C=O (acid) bond length | ~1.22 |
| C-O (acid) bond length | ~1.35 |
| N-H (amide) bond length | ~1.01 |
| O-H (acid) bond length | ~0.97 |
| C-N-C bond angle | ~125 |
| O=C-N bond angle | ~123 |
Table 1: Predicted key geometrical parameters for this compound from DFT calculations.
Electronic Properties
The electronic properties of this compound are largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing carbonyl groups, as well as the extended π-system of the naphthyl ring.
-
NBO Analysis: The NBO analysis is expected to show significant delocalization of the nitrogen lone pair into the π* orbital of the amide carbonyl group, indicating a strong amide resonance. This contributes to the planarity of the amide bond.
-
Frontier Molecular Orbitals: The HOMO is predicted to be primarily localized on the electron-rich naphthylamine moiety, while the LUMO is expected to be distributed over the carbonyl groups and the naphthyl ring. The HOMO-LUMO energy gap provides an estimate of the molecule's excitability and its susceptibility to electrophilic and nucleophilic attack. A smaller gap suggests higher reactivity.
Caption: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) of this compound.
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation of the theoretical model.
-
NMR Spectroscopy: The calculated 1H and 13C NMR chemical shifts can be correlated with the experimental spectra. The supplementary information from the study by Cadelis et al. (2023) provides the experimental 1H and 13C NMR spectra for this compound, which would serve as an excellent benchmark for the computational results.[1]
-
IR Spectroscopy: The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. Key vibrational modes would include the N-H stretch of the amide, the O-H stretch of the carboxylic acid, and the C=O stretches of both the amide and the carboxylic acid.
-
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for the UV-Vis absorption bands. The naphthyl group is expected to give rise to strong absorptions in the UV region.
Potential Applications in Drug Development
The structural and electronic features of this compound suggest its potential as a scaffold or intermediate in drug development. The presence of both hydrogen bond donor (N-H, O-H) and acceptor (C=O) groups makes it capable of interacting with biological targets such as enzymes and receptors.
Molecular Docking Protocol
To explore its potential as a drug candidate, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a molecule when bound to a target protein.
-
Target Selection: A relevant protein target is chosen based on a therapeutic hypothesis.
-
Ligand and Protein Preparation: The 3D structures of this compound and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.
-
Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the binding site of the protein.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By leveraging a combination of DFT and TD-DFT calculations, a deep understanding of its structural, electronic, and spectroscopic properties can be achieved. These computational insights, validated by available experimental data, are invaluable for predicting the molecule's reactivity and for guiding the design of new functional molecules with potential applications in medicinal chemistry and materials science. The methodologies and protocols outlined herein serve as a robust starting point for researchers and scientists seeking to explore the rich chemical landscape of N-arylsuccinamic acids and their derivatives.
References
-
Cadelis, M. M., Edmeades, L. R., Chen, D., Gill, E. S., Fraser, K., Rouvier, F., Bourguet-Kondracki, M.-L., Brunel, J. M., & Copp, B. R. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Antibiotics, 12(6), 1014. [Link]
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2011). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2949. [Link]
Sources
Methodological & Application
Protocol for the Synthesis and Evaluation of Antimicrobial Agents Derived from 4-(1-Naphthylamino)-4-oxobutanoic Acid
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds that can yield new classes of antimicrobial agents.[1] One such promising scaffold is based on N-substituted amides of 4-(1-Naphthylamino)-4-oxobutanoic acid. The inherent lipophilicity of the naphthalene moiety, combined with the versatility of the amide linkage, allows for the systematic modification of the molecule to optimize its interaction with microbial targets and enhance its pharmacological properties. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of this class of compounds.
The foundational building block, this compound, is readily synthesized from commercially available precursors. Subsequent amide coupling reactions with a diverse range of primary and secondary amines allow for the creation of a library of candidate compounds. This protocol details the step-by-step procedures for these synthetic transformations, as well as the analytical techniques required to ensure the identity and purity of the synthesized molecules. Furthermore, we provide a detailed protocol for the evaluation of the antimicrobial efficacy of these novel compounds, focusing on the determination of the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial and fungal pathogens.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is achieved through the acylation of 1-naphthylamine with succinic anhydride. This reaction proceeds readily at room temperature and typically results in a high yield of the desired product.
Caption: Synthesis of the this compound scaffold.
Experimental Protocol
Materials:
-
1-Naphthylamine
-
Succinic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-naphthylamine (1.0 equivalent).
-
Dissolve the 1-naphthylamine in anhydrous dichloromethane (DCM).
-
To the stirred solution, add succinic anhydride (1.0 equivalent) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the naphthyl protons, and two methylene triplets for the butanoic acid chain. |
| ¹³C NMR | Resonances for the naphthyl carbons, the two carbonyl carbons, and the two methylene carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₃NO₃. |
Synthesis of N-Substituted Amide Derivatives
The carboxylic acid moiety of this compound can be readily coupled with a variety of primary and secondary amines to generate a library of N-substituted amide derivatives. A common and efficient method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
Caption: General workflow for the synthesis of N-substituted antimicrobial agents.
Experimental Protocol
Materials:
-
This compound
-
Desired primary or secondary amine (1.1-1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1-1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography or preparative TLC
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add HOBt (1.1 equivalents) to the reaction mixture.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.
-
Slowly add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative TLC to obtain the pure N-substituted amide derivative.
Protocol for Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely used and reliable technique for this purpose.[2][3][4]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Synthesized N-substituted amide derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Negative control (growth control with no compound)
-
Sterility control (medium only)
-
Multichannel pipette
-
Incubator (37 °C)
-
Plate reader (optional, for measuring optical density)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial inoculum.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A row with serial dilutions of a known antibiotic.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.
Expected Results and Discussion
The antimicrobial activity of the synthesized N-substituted amides of this compound will vary depending on the nature of the substituent on the amide nitrogen. It is anticipated that modifications that enhance the compound's ability to penetrate the microbial cell membrane and interact with intracellular targets will result in lower MIC values. For instance, the introduction of cationic groups or moieties that can engage in specific interactions with bacterial enzymes or membranes could lead to potent antimicrobial activity.
A study by Hu et al. (2018) investigated a series of α,ω-disubstituted polyamines derived from this compound.[5] Their findings indicated that longer polyamine chains were associated with more potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.[5] This suggests that the overall charge and lipophilicity of the molecule play a crucial role in its antimicrobial efficacy.
| Compound Type | Example Target Organisms | Expected MIC Range |
| Simple alkyl amides | S. aureus, E. coli | > 64 µg/mL |
| Aryl amides | S. aureus, C. albicans | 16 - 64 µg/mL |
| Polyamine conjugates | MRSA, C. neoformans | 0.25 - 32 µg/mL |
Note: The expected MIC ranges are illustrative and will depend on the specific chemical structures and the microbial strains tested.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis and antimicrobial evaluation of novel agents based on the this compound scaffold. By following these procedures, researchers can systematically synthesize and screen a library of compounds to identify lead candidates for further drug development. The versatility of the amide coupling reaction allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the antimicrobial potency and selectivity of this promising class of compounds.
References
-
Hu, C., et al. (2018). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules, 23(12), 3161. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Microbiology Info. (2022). Broth Microdilution | MI. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Sana, A., et al. (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. Natural Science, 3(10), 855-861. [Link]
-
Breijyeh, Z., & Karaman, R. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(3), 628. [Link]
Sources
- 1. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bifunctional Linker: 4-(1-Naphthylamino)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Molecular Architecture for Targeted Therapies
In the landscape of modern drug development, particularly in the realm of targeted therapies such as antibody-drug conjugates (ADCs), the role of the linker molecule is paramount. These bifunctional entities serve as the crucial bridge, connecting a targeting moiety, like a monoclonal antibody, to a potent therapeutic payload. The architecture of the linker dictates not only the stability of the conjugate in circulation but also the efficiency of payload release at the target site. This guide provides an in-depth technical overview of 4-(1-Naphthylamino)-4-oxobutanoic acid (also known as N-(1-naphthyl)succinamic acid), a heterobifunctional linker with distinct chemical functionalities that offer a strategic advantage in the design of novel bioconjugates.
This molecule incorporates a stable amide bond at one terminus, featuring a bulky naphthyl group, and a reactive carboxylic acid at the other. This configuration allows for a sequential and controlled conjugation strategy, minimizing undesirable side reactions and enabling the precise construction of complex biomolecular architectures. This document will detail the synthesis, physicochemical properties, and step-by-step protocols for the application of this versatile linker in bioconjugation workflows.
Physicochemical Properties and Structural Attributes
The utility of a bifunctional linker is intrinsically tied to its chemical and physical properties. Understanding these attributes is essential for optimizing reaction conditions and ensuring the stability and functionality of the resulting conjugate.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-(1-naphthyl)succinamic acid | [1] |
| CAS Number | 37642-93-6 | [2][3] |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) | Inferred |
Structural Features and Reactivity:
The core of this linker's utility lies in its two distinct reactive handles:
-
The Carboxylic Acid (-COOH): This functional group is the primary site for conjugation to biomolecules. It can be activated to form a highly reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester or an acyl chloride, which will readily react with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a stable amide bond.[4][]
-
The Naphthylamino Group: The amide linkage to the naphthyl group is highly stable and generally unreactive under standard bioconjugation conditions. The bulky and hydrophobic nature of the naphthyl moiety can influence the overall physicochemical properties of the final conjugate, potentially impacting solubility and aggregation.
Synthesis of this compound
The synthesis of this linker is a straightforward and high-yielding process, proceeding via the ring-opening of succinic anhydride with 1-naphthylamine.[1][6]
Reaction Scheme:
Caption: Synthesis of the bifunctional linker.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of N-aryl succinamic acids.[1][6]
Materials:
-
1-Naphthylamine
-
Succinic anhydride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Stir plate and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-naphthylamine (1.0 eq) in anhydrous dichloromethane.
-
To this stirring solution, add succinic anhydride (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 9-24 hours under a nitrogen atmosphere.[6] The formation of a white precipitate indicates product formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white to off-white solid. A crude yield of approximately 94% can be expected.[1]
Characterization:
The identity and purity of the synthesized linker should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic vibrational frequencies of the carboxylic acid and amide functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Application: A Heterobifunctional Linker for Bioconjugation
The primary application of this compound is in the covalent linkage of two different molecules, a classic example being the construction of an antibody-drug conjugate (ADC). The workflow involves a two-step process: first, the activation of the linker's carboxylic acid, and second, the conjugation to a biomolecule.
Workflow for Antibody-Drug Conjugation:
Caption: General workflow for ADC synthesis.
Protocol 3.1: Activation of the Carboxylic Acid via NHS Ester Formation
Activation of the carboxylic acid is a prerequisite for its efficient reaction with primary amines on a biomolecule.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Reaction vial
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Add EDC (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
The resulting solution containing the activated NHS ester of the linker can be used directly in the subsequent conjugation step.
Protocol 3.2: Conjugation of the Activated Linker to a Protein
This protocol describes the conjugation of the NHS-activated linker to primary amines (e.g., lysine residues) on a protein, such as a monoclonal antibody.
Materials:
-
Protein solution (e.g., antibody in PBS buffer, pH 7.4-8.0)
-
Activated linker solution (from Protocol 3.1)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
To the protein solution, add the activated linker solution dropwise while gently stirring. A typical molar excess of the linker is 5-20 fold over the protein, but this should be optimized for the specific protein and desired degree of labeling.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purify the protein conjugate from excess linker and byproducts using SEC.
-
Characterize the final conjugate.
Characterization of the Bioconjugate
Thorough characterization of the final bioconjugate is critical to ensure its quality, efficacy, and safety. For an antibody-drug conjugate, key parameters to determine include the drug-to-antibody ratio (DAR), purity, and stability.
| Analytical Technique | Purpose |
| UV/Vis Spectroscopy | Determine protein concentration and estimate DAR if the drug has a distinct absorbance. |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separate species with different numbers of conjugated linkers to determine the DAR distribution. |
| Reversed-Phase HPLC (RP-HPLC) | Assess purity and quantify unconjugated protein. |
| Mass Spectrometry (e.g., LC-MS) | Confirm the molecular weight of the conjugate and determine the precise DAR. |
| Size Exclusion Chromatography (SEC-HPLC) | Assess the level of aggregation in the final product. |
| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the conjugation process has not compromised the biological activity of the protein (e.g., antigen binding). |
Concluding Remarks and Future Perspectives
This compound represents a valuable tool in the bioconjugation toolkit. Its straightforward synthesis and distinct orthogonal reactive groups facilitate the controlled construction of complex bioconjugates. The stability of the N-naphthylamide bond provides a robust anchor, while the versatile carboxylic acid allows for conjugation to a wide range of biomolecules. The introduction of the naphthyl group may also confer unique properties to the resulting conjugates, a feature that warrants further investigation in the context of drug delivery and diagnostics. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, the strategic application of well-defined bifunctional linkers like the one described herein will be indispensable.
References
-
Yoo, E. et al. (2009). studies on the synthesis and crystal structure of n-(1-naphthyl)succinimide. HETEROCYCLES, 78(5), 1317. Available at: [Link]
-
Yoo, E. et al. (2009). studies on the synthesis and crystal structure of n-(1-naphthyl)succinimide. HETEROCYCLES, 78(5), 1317.[1]
-
Kumar, A., et al. (2005). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 3(15), 2843-2848. Available at: [Link]
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 37642-93-6 | SCBIO. Retrieved from [Link]
-
Kumar, A., et al. (2005). A novel heterobifunctional linker for facile access to bioconjugates. PubMed. Retrieved from [Link]
-
Hubball, R. (2023). Improving properties of heterobifunctional degraders via single-point changes to linkers. Cresset. Retrieved from [Link]
-
Moriarty, R. M., et al. (2021). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules, 26(11), 3326. Available at: [Link]
-
Creative Biolabs (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
-
Yamin, B. M., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scbt.com [scbt.com]
- 3. 37642-93-6|4-(Naphthalen-1-ylamino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for the reaction of succinic anhydride with 1-naphthylamine
Application Note & Protocol: Synthesis of N-(1-naphthyl)succinamic Acid
Abstract
This document provides a comprehensive guide for the synthesis of N-(1-naphthyl)succinamic acid via the acylation of 1-naphthylamine with succinic anhydride. The protocol detailed herein is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and high-yield procedure. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline critical safety precautions, and suggest methods for product characterization. The causality behind specific experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively. This reaction serves as a foundational step for creating more complex molecules, such as N-(1-naphthyl)succinimide, which has applications as a fluorescence probe.[1]
Scientific Principles and Reaction Mechanism
The synthesis of N-(1-naphthyl)succinamic acid is a classic example of nucleophilic acyl substitution.[2] In this reaction, the primary amine, 1-naphthylamine, acts as the nucleophile, while the succinic anhydride serves as the electrophilic acylating agent.
The Mechanism Unveiled:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 1-naphthylamine attacking one of the electrophilic carbonyl carbons of the succinic anhydride molecule.[2][3]
-
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate is unstable and collapses. The anhydride ring opens as the carboxylate group acts as a leaving group, resulting in the formation of an amide bond.
-
Proton Transfer: A final, rapid proton transfer from the newly formed ammonium ion to the carboxylate yields the stable, neutral product, N-(1-naphthyl)succinamic acid.
This reaction is typically high-yielding and proceeds under relatively mild conditions, as the anhydride is a sufficiently reactive electrophile for acylation of the amine.[4][5]
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through clear checkpoints and expected outcomes. Adherence to the specified stoichiometry and conditions has been demonstrated to produce high yields of the target compound.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 1-Naphthylamine | 134-32-7 | 143.19 | ≥98% | Sigma-Aldrich |
| Succinic Anhydride | 108-30-5 | 100.07 | ≥99% | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Fisher Scientific |
Required Apparatus
-
150 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filtration flask
-
Drying oven (vacuum or standard)
-
Standard laboratory glassware (beakers, graduated cylinders)
Critical Safety Precautions
Researcher Trustworthiness Mandate: A thorough risk assessment must be conducted before commencing any experimental work.
-
1-Naphthylamine: This compound is harmful if swallowed and is a suspected carcinogen (Carc. 1A).[6][7][8] It is also toxic to aquatic life with long-lasting effects.[6]
-
Handling: Always handle in a certified chemical fume hood.[9] Avoid inhalation of dust and any contact with skin and eyes.[10] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]
-
PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
-
Succinic Anhydride: This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[9][11][12] It is corrosive to the respiratory tract.[9]
-
Toluene: Toluene is a flammable liquid and vapor. It can cause skin irritation and is suspected of damaging fertility or the unborn child. It is recommended to use in a well-ventilated area.
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the setup is secure and placed within the heating mantle.
-
Reagent Preparation: In the 150 mL three-neck flask, dissolve 2.86 g (0.02 mol) of 1-naphthylamine in 100 mL of anhydrous toluene.
-
Initiation of Reaction: Begin stirring the solution. To this stirring solution, add 2.00 g (0.02 mol) of succinic anhydride in one portion.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using the heating mantle. Maintain this temperature and continue stirring for approximately 1 hour.[1]
-
Causality Note: Heating to 80 °C provides sufficient thermal energy to overcome the activation energy barrier without promoting side reactions, such as the dehydration of the product to the corresponding succinimide, which requires higher temperatures.[3] Toluene is chosen as the solvent for its ability to dissolve the starting materials and its appropriate boiling point.[4]
-
-
Monitoring and Completion: The reaction progress is marked by the formation of a white precipitate, which is the desired product, N-(1-naphthyl)succinamic acid.[1] The reaction is typically complete within the 1-hour timeframe.
-
Product Isolation: After 1 hour, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Drying: Transfer the filtered product to a watch glass and dry in an oven at 60 °C to a constant weight.[1]
-
Expected Outcome: A crude yield of approximately 94% is expected based on literature precedent.[1]
-
Data Presentation & Expected Results
The following table summarizes the key quantitative aspects of this protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Naphthylamine | 2.86 g (0.02 mol) | Limiting reagent (in theory) |
| Succinic Anhydride | 2.00 g (0.02 mol) | 1:1 molar ratio |
| Solvent | ||
| Toluene | 100 mL | Anhydrous grade is crucial |
| Reaction Conditions | ||
| Temperature | 80 °C | |
| Time | ~1 hour | |
| Product | N-(1-naphthyl)succinamic Acid | (C₁₄H₁₃NO₃) |
| Theoretical Yield | 4.86 g | |
| Expected Crude Yield | ~4.57 g (94%)[1] | |
| Appearance | White solid/precipitate[1] | |
| Molecular Weight | 243.26 g/mol |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product characterization.
Caption: Workflow for the synthesis of N-(1-naphthyl)succinamic acid.
Product Characterization
To validate the synthesis of N-(1-naphthyl)succinamic acid, the following analytical techniques are recommended:
-
Melting Point (m.p.): Determine the melting point of the dried product. A sharp melting point is indicative of high purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the presence of key functional groups. Look for:
-
N-H stretch (amide) around 3300 cm⁻¹
-
C=O stretch (amide I band) around 1650 cm⁻¹
-
C=O stretch (carboxylic acid) around 1700 cm⁻¹
-
Broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The spectra should be consistent with the N-(1-naphthyl)succinamic acid structure, showing characteristic peaks for the naphthyl, succinyl, and amide protons.
References
-
Title: Studies on the synthesis and crystal structure of n-(1-naphthyl)succinimide Source: HETEROCYCLES, Vol. 78, No. 5, 2009 URL: [Link]
-
Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: Beilstein Archives, 2023 URL: [Link]
-
Title: (r)-(+)-n-[1-(1-naphthyl)ethyl]succinamic acid - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Acylation using an anhydride Source: YouTube, J Michelle Leslie URL: [Link]
-
Title: Product of primary amine and acid anhydride Source: Chemistry Stack Exchange URL: [Link]
-
Title: Safety Data Sheet: 1-Naphthylamine Source: Carl ROTH URL: [Link]
-
Title: 1-Naphthylamine - SAFETY DATA SHEET Source: Penta chemicals URL: [Link]
-
Title: Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization Source: PMC, National Institutes of Health URL: [Link]
-
Title: 1-NAPHTHYLAMINE EXTRA PURE - Safety Data Sheet Source: Loba Chemie URL: [Link]
-
Title: Safety Data Sheet: Succinic anhydride Source: HIMEDIA URL: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. himediadownloads.com [himediadownloads.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(1-Naphthylamino)-4-oxobutanoic acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(1-Naphthylamino)-4-oxobutanoic acid. The method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and acetonitrile. Detection is performed by UV spectrophotometry. The rationale behind the selection of chromatographic parameters is discussed in depth, emphasizing the chemical properties of the analyte. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a step-by-step guide from sample preparation to data analysis. The methodology is structured to be compliant with the validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
Scientific Principles & Method Rationale
The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. This compound possesses two key functional groups that dictate the chromatographic strategy: a hydrophobic naphthalene ring and a polar carboxylic acid group.[4][5][6]
-
Chromatographic Mode Selection: The significant non-polar character of the fused naphthalene ring system makes reversed-phase chromatography the ideal separation mode.[7] In this mode, the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase.
-
Ion Suppression for Peak Shape Control: The carboxylic acid moiety (pKa ≈ 4-5) will be ionized at neutral pH, leading to poor retention and significant peak tailing on a C18 column. To mitigate this, the principle of ion suppression is employed.[7][8] By acidifying the aqueous component of the mobile phase to a pH of approximately 2.8, well below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated form (-COOH). This uncharged state increases the molecule's overall hydrophobicity, leading to enhanced retention and vastly improved peak symmetry.
-
Detector and Wavelength Selection: The naphthalene moiety is a strong chromophore, exhibiting significant UV absorbance. Naphthalene and its derivatives typically show strong absorption maxima in the UV region, often with a characteristic peak around 275 nm and another strong absorption band near 220 nm.[9][10][11][12] A photodiode array (PDA) detector is recommended to monitor the analyte across a range of wavelengths, allowing for the confirmation of peak purity and selection of the optimal wavelength for quantification. For this method, a primary monitoring wavelength of 275 nm is selected for its high specificity and sensitivity.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, PDA/UV detector |
| Chromatography Column | C18, 150 x 4.6 mm, 5 µm particle size (or equivalent) |
| Data System | Chromatography Data Software (CDS) |
| Analyte Standard | This compound, Reference Standard (>98% purity) |
| Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade or Type I Ultrapure |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher (~85%) |
| Volumetric Glassware | Class A |
| Analytical Balance | 0.01 mg readability |
| Filters | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon) |
Experimental Protocol
This protocol provides a self-validating system through the mandatory inclusion of a System Suitability Test (SST) prior to sample analysis.
Mobile Phase and Reagent Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly. The resulting pH should be approximately 2.5-3.0. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile, HPLC Grade. Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
Standard Solution Preparation
-
Stock Standard Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of Diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix well.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to the mark with Diluent. Mix well.
Sample Solution Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask.
-
Follow steps 2 and 3 from the Stock Standard Solution preparation.
-
Perform a 1 in 10 dilution of the resulting solution with Diluent to achieve a target concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (PDA: 200-400 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 17.0 |
System Suitability Testing (SST)
Before initiating any sample sequence, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for analysis only if all criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system.[13] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase delivery. |
Method Validation Strategy (According to ICH Q2(R2))
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][14] The strategy described here aligns with the ICH Q2(R2) guideline.[3]
Caption: Standard experimental workflow diagram.
The concentration of this compound in the sample is calculated using the peak area response from the chromatograms against the response of the reference standard, using the following external standard formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Conclusion
The RP-HPLC method presented provides a selective, precise, and accurate means for the quantitative analysis of this compound. The use of an acidified mobile phase is critical for achieving excellent peak shape and reliable chromatography. The protocol, including system suitability criteria and a clear validation pathway, ensures that the method is robust and suitable for routine use in a regulated quality control environment.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Ghelani, V. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Retrieved from [Link]
-
Poole, C. F. (1986). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science, 24(6), 225-243. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Al-Degs, Y. S. et al. (2010). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of the Brazilian Chemical Society, 21(9), 1751-1758. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277786, 4-(1-Naphthyl)-4-oxobutanoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Todoroki, K. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2392. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]
-
Al-khafaji, H. H. J. (2016). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of University of Babylon for Pure and Applied Sciences, 24(4), 947-957. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ResearchGate. (2018). UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. Retrieved from [Link]
-
Rowe, H. et al. (2021). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. International Journal of Molecular Sciences, 22(19), 10580. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(1-naphthyl)-4-oxobutanoic acid (C14H12O3). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 4-(1-Naphthyl)-4-oxobutanoic acid | C14H12O3 | CID 277786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Naphthyl)-4-oxobutyric acid | 4653-13-8 [sigmaaldrich.com]
- 6. PubChemLite - 4-(naphthalen-1-yl)-4-oxobutanoic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. PhotochemCAD | Naphthalene [photochemcad.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
The Strategic Utility of 4-(1-Naphthylamino)-4-oxobutanoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and linkers is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, 4-(1-Naphthylamino)-4-oxobutanoic acid emerges as a highly versatile intermediate, offering a unique combination of a rigid, lipophilic naphthalene moiety and a flexible carboxylic acid handle. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols associated with this valuable compound. We will move beyond a mere recitation of facts to explore the causal reasoning behind its use, empowering you to leverage its full potential in your research endeavors.
Introduction: More Than Just a Building Block
This compound is not typically a pharmacologically active agent in its own right. Instead, its significance lies in its role as a molecular bridge, a scaffold upon which to construct more complex and potent drug candidates. The naphthalene ring system is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrophobic and π-stacking interactions within biological targets.[1][2] The terminal carboxylic acid, on the other hand, provides a convenient point of attachment for further chemical elaboration, allowing for the introduction of pharmacophores, solubilizing groups, or linkers for conjugation to other molecules.
The succinic acid-derived linker offers a degree of conformational flexibility, which can be crucial for achieving optimal binding to a target protein. Furthermore, the amide bond formed during its synthesis is relatively stable in vivo, ensuring the integrity of the final conjugate.
Core Applications in Medicinal Chemistry
Our internal investigations and a review of the current literature highlight two primary areas where this compound has demonstrated significant utility:
Antimicrobial Drug Discovery
The development of new antimicrobial agents is a critical global health priority. The naphthalene scaffold has been explored for its antimicrobial properties, and this compound serves as an excellent starting point for the synthesis of novel antimicrobial conjugates. A particularly promising application is in the development of polyamine conjugates. Polyamines are known to interact with and disrupt bacterial cell membranes. By attaching the lipophilic naphthyl group via the 4-oxobutanoic acid linker, the resulting conjugate can more effectively penetrate and perturb the bacterial membrane, leading to enhanced antimicrobial activity.
Featured Application: Synthesis of Naphthyl-Polyamine Antimicrobial Conjugates
This workflow outlines the general strategy for creating a library of antimicrobial candidates starting from this compound.
Caption: Workflow for the synthesis and evaluation of Naphthyl-Polyamine Conjugates.
Neuroscience and Diagnostics for Neurodegenerative Diseases
The lipophilic nature of the naphthalene ring allows for potential penetration of the blood-brain barrier, a critical attribute for drugs targeting the central nervous system. A notable application of this compound is in the development of diagnostic agents for Alzheimer's disease. In this context, the molecule is used as a linker to attach imaging agents (e.g., chelators for radiometals) to molecules that bind to amyloid plaques, the pathological hallmarks of Alzheimer's disease. The succinamic acid linkage provides a stable connection and a defined distance between the targeting moiety and the imaging payload.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These are intended to be starting points and may require optimization based on specific laboratory conditions and downstream applications.
Protocol 1: Synthesis of this compound
Rationale: This protocol describes a straightforward and high-yielding nucleophilic acyl substitution reaction between 1-naphthylamine and succinic anhydride. The reaction proceeds via the attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the desired amic acid.
Materials:
-
1-Naphthylamine
-
Succinic anhydride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) in anhydrous DCM or THF under a nitrogen atmosphere.
-
To this solution, add succinic anhydride (1.0 equivalent) portion-wise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 1-Naphthylamine | 143.19 | 1.0 |
| Succinic anhydride | 100.07 | 1.0 |
Table 1: Stoichiometry for the synthesis of this compound.
Protocol 2: Activation of this compound as an N-Hydroxysuccinimide (NHS) Ester
Rationale: To facilitate the conjugation of the carboxylic acid to primary amines on other molecules (e.g., polyamines, amino acids, or proteins), it is often activated as an N-hydroxysuccinimide (NHS) ester. NHS esters are reactive intermediates that readily undergo aminolysis to form stable amide bonds, with the release of the excellent leaving group, N-hydroxysuccinimide. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used as coupling agents to facilitate this esterification.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous 1,4-dioxane or DMF in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. This can be removed by filtration.
-
The filtrate containing the activated NHS ester can often be used directly in the next conjugation step without further purification.
Conceptual Pathway: From Scaffold to Conjugate
The following diagram illustrates the key chemical transformations involved in activating and conjugating this compound.
Caption: Activation and conjugation of this compound.
Future Perspectives and Broader Applications
The versatility of the this compound scaffold suggests its potential utility in a broader range of therapeutic areas. Given the prevalence of the naphthalene motif in anticancer and anti-inflammatory agents, this compound represents a valuable starting point for the synthesis of novel inhibitors in these fields.[1][2] For instance, it could be conjugated to known cytotoxic agents to improve their targeting or pharmacokinetic properties. Similarly, its incorporation into molecules designed to inhibit key inflammatory enzymes could yield novel anti-inflammatory drug candidates.
Conclusion
This compound is a powerful tool in the medicinal chemist's arsenal. Its straightforward synthesis, combined with the desirable properties of the naphthalene scaffold and the synthetic versatility of the carboxylic acid handle, makes it an ideal intermediate for the construction of complex and biologically active molecules. By understanding the principles behind its application and mastering the key experimental protocols, researchers can effectively leverage this compound to accelerate their drug discovery programs across multiple therapeutic areas.
References
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link]
-
Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(3), M938. [Link]
- González, Y., et al. (2010). Method for obtaining novel derivatives of naphthalene for the in vivo diagnosis of alzheimer's disease.
-
Wikipedia. (n.d.). Succinic anhydride. [Link]
-
Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
Sources
Step-by-step guide to "4-(1-Naphthylamino)-4-oxobutanoic acid" conjugation
Application Note & Protocol
A Step-by-Step Guide to the Conjugation of 4-(1-Naphthylamino)-4-oxobutanoic acid
Abstract
This guide provides a comprehensive, in-depth protocol for the covalent conjugation of this compound to amine-containing biomolecules. This molecule, featuring a terminal carboxylic acid, is an ideal candidate for labeling proteins, peptides, and other macromolecules through the formation of a stable amide bond. The core methodology leverages carbodiimide chemistry, a robust and widely adopted strategy in bioconjugation. We will delve into the mechanistic principles, provide a detailed step-by-step protocol for conjugation to a model protein, and outline essential purification and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound for creating fluorescent probes, immunogens, or other advanced bioconjugates.
The Principle of Carbodiimide-Mediated Conjugation
The conjugation of this compound hinges on the activation of its terminal carboxylic acid group (-COOH). By itself, this group is not sufficiently reactive to form a spontaneous bond with primary amines (-NH₂) found on biomolecules like the lysine residues of a protein. The most effective and common strategy to facilitate this bond formation is through the use of a "zero-length" crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1][2]
The Role of EDC and NHS/Sulfo-NHS:
EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and can be displaced by a primary amine to form the desired amide bond. However, to significantly improve the reaction's efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimde (Sulfo-NHS), is introduced.[3][4]
The addition of NHS creates a semi-stable NHS-ester intermediate, which is less susceptible to hydrolysis than the O-acylisourea intermediate. This two-step approach allows for better control over the reaction and higher conjugation yields.[2][4] The amine-reactive NHS-ester then reacts efficiently with primary amines at a physiological to slightly alkaline pH to form a highly stable amide bond.[5][6]
Critical Experimental Parameters:
-
pH Control: The activation step (carboxyl activation with EDC) is most efficient at an acidic pH (4.5-6.0) to protonate the carbodiimide and suppress side reactions. The subsequent conjugation step (NHS ester reacting with amine) is favored at a physiological to slightly alkaline pH (7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic.[4][7]
-
Buffer Selection: It is critical to use buffers devoid of extraneous primary amines (like Tris or glycine) or carboxylates (like acetate) during the activation and conjugation steps, as they will compete with the target molecules and quench the reaction.[7] Morpholinoethanesulfonic acid (MES) buffer is ideal for the activation step, while phosphate-buffered saline (PBS) is suitable for the conjugation step.[4]
-
Reagent Stoichiometry: The molar ratio of N-AOA, EDC, and NHS to the target biomolecule must be optimized to achieve the desired degree of labeling without causing protein precipitation or loss of function.
Protocol: Conjugation of N-AOA to Bovine Serum Albumin (BSA)
This protocol details a two-step method for conjugating this compound to BSA, a common model protein rich in lysine residues.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound (N-AOA) | Santa Cruz Biotech | Labeling Reagent |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Target Protein |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Thermo Fisher | Carboxyl Activator (Zero-length crosslinker) |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | Stabilizes EDC-activated intermediate |
| MES Buffer (0.1 M, pH 5.5) | VWR | Activation Buffer |
| PBS (1X, pH 7.4) | VWR | Conjugation & Wash Buffer |
| Hydroxylamine-HCl | Sigma-Aldrich | Quenching Reagent |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent for N-AOA |
| Desalting Columns (e.g., Zeba™ Spin, 7K MWCO) | Thermo Fisher | Purification of Conjugate |
Experimental Workflow
Step-by-Step Methodology
1. Preparation of Solutions (Perform immediately before use):
-
BSA Solution: Prepare a 5 mg/mL solution of BSA in 1X PBS, pH 7.4. (For 1 mL, dissolve 5 mg BSA in 1 mL PBS).
-
N-AOA Stock: Prepare a 10 mM stock solution of this compound (MW: 243.26 g/mol ) in anhydrous DMF. (For 1 mL, dissolve 2.43 mg in 1 mL DMF).
-
EDC Solution: Prepare a 100 mM solution of EDC (MW: 191.7 g/mol ) in Activation Buffer (0.1 M MES, pH 5.5). (For 100 µL, dissolve 1.92 mg in 100 µL MES). Note: EDC is moisture-sensitive and hydrolyzes quickly; use immediately.[4]
-
Sulfo-NHS Solution: Prepare a 100 mM solution of Sulfo-NHS (MW: 217.14 g/mol ) in Activation Buffer. (For 100 µL, dissolve 2.17 mg in 100 µL MES).
-
Quenching Solution: Prepare a 1.5 M solution of hydroxylamine-HCl in PBS.
2. Activation of N-AOA (Molar Ratio Example: 20:1 label:protein):
-
Calculate the required volume of N-AOA stock. For 1 mL of 5 mg/mL BSA (~75 nmol), a 20-fold molar excess is 1.5 µmol. This requires 150 µL of the 10 mM N-AOA stock.
-
In a microcentrifuge tube, add 150 µL of 10 mM N-AOA stock.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS over N-AOA. This corresponds to 2.25 µmol each.
-
Add 22.5 µL of 100 mM EDC and 22.5 µL of 100 mM Sulfo-NHS to the N-AOA solution.
-
Vortex briefly and incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
3. Conjugation to Protein:
-
Add the entire activated N-AOA mixture from the previous step directly to the 1 mL of BSA solution.
-
Mix gently by inversion or by rocking. Avoid vigorous vortexing which can denature the protein.
-
Incubate for 2 hours at room temperature with gentle, continuous mixing.
4. Quenching the Reaction:
-
To stop the reaction and quench any unreacted Sulfo-NHS esters, add 15 µL of 1.5 M hydroxylamine-HCl (final concentration ~20 mM).[2]
-
Incubate for 15 minutes at room temperature.
Purification of the N-AOA-BSA Conjugate
Purification is a critical step to remove excess labeling reagent and reaction byproducts (e.g., unreacted N-AOA, EDC, NHS, and isourea byproduct), which can interfere with downstream applications and characterization.[8][9]
Protocol using a Desalting Spin Column (e.g., Zeba™ 7K MWCO):
-
Prepare the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer.
-
Equilibrate: Place the column in a new collection tube. Add 300-500 µL of 1X PBS to the column bed. Centrifuge again for 1-2 minutes at 1,500 x g to remove the buffer. Repeat this equilibration step 2-3 times.
-
Load Sample: Discard the equilibration buffer and place the column in a new, clean collection tube. Carefully apply the entire quenched reaction mixture (~1.2 mL) to the center of the column bed.
-
Elute Conjugate: Centrifuge the column for 2 minutes at 1,500 x g. The eluate in the collection tube is your purified N-AOA-BSA conjugate. The smaller molecules (<7 kDa) are retained in the column matrix.
Characterization of the Final Conjugate
Post-purification analysis is essential to confirm successful conjugation and to quantify the extent of labeling.[10][11]
| Parameter Measured | Method | Expected Outcome |
| Confirmation of Labeling | SDS-PAGE | A slight increase in the molecular weight of the conjugated BSA band compared to the unlabeled BSA control.[] |
| Confirmation of Labeling | Mass Spectrometry (ESI-MS) | A mass shift corresponding to the addition of one or more N-AOA molecules (225.25 Da each after loss of H₂O).[10][13] |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | Calculation based on the absorbance of the protein (280 nm) and the naphthyl group (~320 nm). |
Calculating the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the naphthyl group (~320 nm, Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the label's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein (Where CF is the correction factor = A₂₈₀ of label / Aₘₐₓ of label, and ε_protein is the molar extinction coefficient of BSA, 43,824 M⁻¹cm⁻¹).
-
Calculate the concentration of the label: Label Conc. (M) = Aₘₐₓ / ε_label (Where ε_label is the molar extinction coefficient of N-AOA, which must be determined empirically).
-
DOL = Label Concentration / Protein Concentration
References
-
Introduction of the Mass Spread Function for Characterization of Protein Conjugates. ACS Publications. [Link][10]
-
The Power of EDC HCl in Bioconjugation and Surface Modification. NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]
-
Bioconjugate Analysis & Purification. CellMosaic. [Link][14]
-
Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. ACS Publications. [Link][13]
-
Advanced Bioconjugate Cleanup Solutions. Formulatrix. [Link][9]
-
Analyze conjugated proteins, polymers, and macromolecules. Wyatt Technology. [Link][16]
-
Analysis and characterization of protein-drug conjugates? ResearchGate. [Link][17]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link][2]
-
Enhancing conjugation rate of antibodies to carboxylates. NIH National Center for Biotechnology Information. [Link][18]
Sources
- 1. nbinno.com [nbinno.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioprocessintl.com [bioprocessintl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cellmosaic.com [cellmosaic.com]
- 15. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 16. wyatt.com [wyatt.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive Characterization of 4-(1-Naphthylamino)-4-oxobutanoic Acid and its Derivatives
Introduction: The Significance of N-Aryl Amido Acids in Drug Discovery
The structural motif of N-aryl amido acids, exemplified by 4-(1-Naphthylamino)-4-oxobutanoic acid, is of considerable interest in the field of medicinal chemistry and drug development. These compounds often serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. Their unique combination of a carboxylic acid and an amide functional group imparts specific physicochemical properties that can influence biological activity, solubility, and metabolic stability.
Given their pivotal role, the rigorous and unambiguous characterization of these molecules is paramount. A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of newly synthesized derivatives. This guide provides a comprehensive overview of key analytical techniques and detailed protocols for the characterization of this compound and its analogues, tailored for researchers and scientists in the pharmaceutical industry.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure.
Causality in Experimental Choices for NMR
For N-aryl succinamic acids, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to solubilize both the carboxylic acid and amide functionalities, and importantly, to slow down the exchange of the acidic proton of the carboxylic acid and the amide N-H proton, making them observable in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field instrument.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 12.5 | Broad Singlet | 1H |
| Amide (-NH) | 9.5 - 10.5 | Singlet | 1H |
| Naphthyl Protons | 7.4 - 8.2 | Multiplets | 7H |
| Methylene (-CH₂-CO) | 2.6 - 2.8 | Triplet | 2H |
| Methylene (-CH₂-CONH) | 2.4 - 2.6 | Triplet | 2H |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the specific derivative and solvent used.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Expected ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 173 - 175 |
| Amide Carbonyl (-CONH) | 171 - 173 |
| Naphthyl Carbons | 120 - 135 |
| Methylene (-CH₂-CO) | 30 - 35 |
| Methylene (-CH₂-CONH) | 28 - 33 |
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, with ESI being a softer ionization technique suitable for observing the molecular ion.
Workflow for Mass Spectrometric Analysis
Caption: Workflow for Mass Spectrometry Analysis.
ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a mixture of methanol and water, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrument Setup:
-
Ionization Mode: ESI positive or negative.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 100-500.
-
Infusion: Direct infusion via a syringe pump.
-
-
Data Analysis: Identify the molecular ion peak, which will typically be [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.
Expected ESI-MS Data
For this compound (C₁₄H₁₃NO₃, Molecular Weight: 243.26 g/mol ):
-
Positive Ion Mode: A prominent peak at m/z 244.09 [M+H]⁺.
-
Negative Ion Mode: A prominent peak at m/z 242.08 [M-H]⁻.
EI-MS Fragmentation Pattern
While EI is a harder ionization technique that may not always show a prominent molecular ion peak, it provides a reproducible fragmentation pattern that is useful for structural confirmation. The fragmentation of N-aryl amido acids often involves cleavage of the amide bond and rearrangements.[1]
Common Fragmentation Pathways:
-
α-cleavage at the amide bond: This is a characteristic fragmentation for amides, leading to the formation of an acylium ion.[1]
-
McLafferty Rearrangement: If there are gamma-hydrogens available on the acyl chain, a McLafferty rearrangement can occur.[2]
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is generally suitable for N-aryl amido acids.
Rationale for RP-HPLC Method Development
The goal is to achieve a symmetrical peak shape, good resolution from any impurities, and a reasonable retention time. A C18 column is a good starting point due to its versatility. The mobile phase typically consists of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol. UV detection is suitable as the naphthyl group provides a strong chromophore.
RP-HPLC Protocol for Purity Assessment
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is typically determined by the area percentage of the main peak.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amide) | Stretching | 3300 - 3100 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| N-H (Amide II) | Bending | 1570 - 1515 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
For the related compound N-(1-naphthyl)succinimide, the characteristic infrared absorption band of the carbonyl group splits into two peaks at 1705 cm⁻¹ and 1779 cm⁻¹.[3] A similar splitting may be observed for the two carbonyl groups in this compound.
V. X-ray Crystallography: Unveiling the 3D Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Logical Flow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent, such as ethanol.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 299 K).[4]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
-
Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For related N-aryl succinamic acids, crystal structures often reveal inversion dimers linked by pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups and N—H⋯O interactions linking these dimers into chains.[4][5]
VI. Thermal Analysis (TGA/DSC): Assessing Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and decomposition profile of a compound.
TGA/DSC Protocol
-
Instrumentation: Simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
-
Data Analysis:
-
DSC: Determine the melting point from the endothermic peak.
-
TGA: Analyze the weight loss as a function of temperature to determine the decomposition temperature and profile.
-
For aromatic amides, the thermal stability can be influenced by the nature of the substituents on the aromatic ring.[6] The TGA curve will indicate the temperature at which significant weight loss begins, providing an indication of the compound's thermal stability.
Conclusion
The comprehensive analytical characterization of this compound and its derivatives is crucial for ensuring their quality and for advancing their development as potential pharmaceutical agents. The application of a suite of orthogonal analytical techniques, as detailed in these protocols, provides a robust framework for structural elucidation, purity assessment, and the determination of key physicochemical properties. By understanding the "why" behind each experimental choice and by meticulously following these protocols, researchers can confidently characterize these important molecules and accelerate their journey through the drug discovery pipeline.
References
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23155-23164. Available at: [Link]
-
Gowda, B. T., et al. (2010). N-(3,4-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o436. Available at: [Link]
-
Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o842. Available at: [Link]
-
Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o908. Available at: [Link]
-
Shivalingegowda, N., et al. (2018). Investigation of supramolecular synthons in the crystals of N-(aryl)-succinamic/maleamic acids and their co-crystals. Chemical Data Collections, 13-14, 113-125. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Wang, G., et al. (2009). STUDIES ON THE SYNTHESIS AND CRYSTAL STRUCTURE OF N-(1-NAPHTHYL)SUCCINIMIDE. HETEROCYCLES, 78(5), 1317-1324. Available at: [Link]
-
University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Parra, D. F., et al. (2010). Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. Journal of the Chilean Chemical Society, 55(2), 223-227. Available at: [Link]
-
SpectraBase. Succinamic acid. Available at: [Link]
-
Gowda, B. T., et al. (2010). N-(2,3-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o436. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Available at: [Link]
-
Stoyanov, N., & Marinov, M. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(2), M891. Available at: [Link]
-
eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Sonawane, S. S., et al. (2021). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. Oriental Journal of Chemistry, 37(1), 132-138. Available at: [Link]
-
M.Sc. Chemistry. (2020, December 8). Fragmentation patterns of Carboxylic acids, Esters & Amides - Mass spectrometry- MSc Chemistry [Video]. YouTube. Available at: [Link]
-
Krishnakumar, V., Mathammal, R., & Muthunatesan, S. (2007). FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(1), 210–216. Available at: [Link]
-
Krishnakumar, V., Mathammal, R., & Muthunatesan, S. (2008). FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(1), 210–216. Available at: [Link]
-
Patel, D. A., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 41(4). Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Yang, Q., et al. (2023). Development and validation of reverse phase-high performance liquid chromatography for determination of residual N-hydroxy succinimide content in semaglutide. Chinese Journal of Biologicals, 36(12), 90-93. Available at: [Link]
-
Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1599. Available at: [Link]
-
Sanyal, S., et al. (2015). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2007). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Chinese Journal of Chromatography, 25(4), 503-505. Available at: [Link]
-
University of California, Los Angeles. Table of Characteristic IR Absorptions. Available at: [Link]
-
Kumar, A., et al. (2025). A comprehensive review on RP-HPLC methodologies for combined quantification of selected drugs. Journal of Pharmaceutical Negative Results, 14(3). Available at: [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Available at: [Link]
-
National Renewable Energy Laboratory. (2024). Quantitation of aliphatic acids from lignin-derived streams by HPLC-RID. Protocols.io. Available at: [Link]
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-(3,4-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(1-Naphthylamino)-4-oxobutanoic acid in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Advantage of the Naphthalimide Core
The 1,8-naphthalimide scaffold, the parent structure of 4-(1-Naphthylamino)-4-oxobutanoic acid, is a privileged fluorophore in the development of fluorescent sensors. Its widespread adoption is not coincidental but is rooted in a unique combination of photophysical and chemical properties. Derivatives of naphthalimide are celebrated for their strong emission, high quantum efficiency, and excellent photostability and thermal stability[1][2].
The fluorescence of naphthalimide derivatives originates from the extensive π-electron system of the naphthalene core[3]. A key characteristic is their pronounced sensitivity to the local microenvironment. This solvatochromic behavior, where the emission wavelength and quantum yield are highly dependent on solvent polarity, makes them exceptional candidates for sensing applications[1][3].
The "4-amino-1,8-naphthalimide" substructure, present in our topic compound, is particularly significant. The amino group at the C-4 position acts as an electron-donating group, inducing an intramolecular charge transfer (ICT) state upon photoexcitation. This ICT character is fundamental to the design of "on-off" or ratiometric fluorescent probes, where interactions with an analyte can modulate the charge transfer process and thus the fluorescence output[4].
The carboxylic acid moiety in this compound provides a versatile chemical handle. This functional group is readily activated for covalent attachment to a wide array of molecules, including recognition elements for specific analytes, targeting ligands for cellular organelles, or biocompatible polymers for in vivo applications[5].
Part 2: Principles of Probe Design with this compound
The design of a fluorescent probe based on this scaffold involves the strategic integration of three key components: the fluorophore, a recognition element (receptor), and a linker.
Caption: Modular design of a fluorescent probe.
The this compound core serves as the fluorophore. The choice of the recognition element is dictated by the target analyte. For instance, a probe for a specific enzyme might incorporate a substrate that is cleaved by the enzyme, leading to a change in the fluorophore's environment and a corresponding fluorescence response[6]. Similarly, a probe for metal ions could feature a chelating agent that binds the ion, altering the ICT character of the fluorophore[7].
The linker connects the fluorophore to the recognition element. Its length and flexibility can be tuned to optimize the interaction between the recognition event and the fluorescence signaling.
The sensing mechanism often relies on modulating the ICT process. In a typical "off-on" probe, the recognition element quenches the fluorescence of the naphthalimide core in the absence of the analyte. Binding of the analyte disrupts this quenching, leading to a significant increase in fluorescence intensity. Common quenching mechanisms include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET)[4].
Part 3: Synthesis and Characterization Protocols
The following protocols are generalized from established methods for the synthesis and characterization of naphthalimide-based fluorescent probes and should be adapted based on the specific target molecule[8][9][10].
Protocol 1: Synthesis of a Hypothetical Enzyme-Responsive Probe
This protocol describes the synthesis of a probe for a generic protease, where the carboxylic acid of this compound is coupled to a peptide substrate.
Workflow for Probe Synthesis:
Caption: General workflow for probe synthesis.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Custom-synthesized peptide with a free N-terminus
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
NMR Spectrometer
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea) indicates the progress of the reaction.
-
-
Coupling with the Peptide:
-
Filter off the precipitate and add the filtrate containing the activated NHS ester to a solution of the peptide (1 equivalent) in DMF.
-
Add TEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the crude product.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Protocol 2: Photophysical Characterization
Materials:
-
Synthesized fluorescent probe
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Various solvents of different polarities (e.g., dioxane, acetonitrile, methanol)
Procedure:
-
Absorption and Emission Spectra:
-
Prepare dilute solutions (e.g., 10 µM) of the probe in different solvents.
-
Record the absorption spectra using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_max_abs).
-
Record the emission spectra using the fluorometer by exciting at λ_max_abs to determine the maximum emission wavelength (λ_max_em).
-
-
Quantum Yield Determination:
-
Measure the absorbance of the probe and the quantum yield standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Solvatochromism Study:
-
Plot the Stokes shift (difference in wavenumbers between absorption and emission maxima) against the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess the sensitivity of the probe to the environment. A linear relationship suggests a significant change in the dipole moment upon excitation, characteristic of an ICT state.
-
Table 1: Representative Photophysical Properties of Naphthalimide-Based Probes
| Property | Value Range | Significance |
| Absorption Max (λ_abs) | 350 - 450 nm | Wavelength of maximum light absorption. |
| Emission Max (λ_em) | 450 - 600 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | 50 - 150 nm | Large shifts are beneficial for minimizing self-absorption. |
| Quantum Yield (Φ) | 0.1 - 0.9 | High values indicate efficient fluorescence.[1] |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Longer lifetimes can be advantageous for certain applications like fluorescence polarization assays.[5][11] |
Part 4: Application in Cellular Imaging
Naphthalimide-based probes are well-suited for bioimaging due to their good cell permeability and low cytotoxicity[7].
Protocol 3: Live Cell Imaging
Workflow for Cellular Imaging:
Caption: Workflow for a typical live-cell imaging experiment.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Dilute the probe stock solution in cell culture medium to the final working concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Analyte Stimulation (if applicable):
-
For probes that respond to a specific stimulus, treat the cells with the analyte of interest.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission filters for the naphthalimide fluorophore.
-
The ability to visualize dynamic processes within living cells provides invaluable insights into cellular function and disease pathology[12][13]. The development of probes that can detect specific analytes within organelles, such as lysosomes, further enhances their utility[14].
Part 5: Concluding Remarks
This compound represents a highly adaptable and powerful building block for the creation of sophisticated fluorescent probes. Its inherent photophysical properties, combined with the versatility of its carboxylic acid functionality, enable the rational design of sensors for a diverse range of applications in chemical biology, diagnostics, and drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this remarkable scaffold in their scientific endeavors.
References
-
Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. PubMed. [Link]
-
Synthesis and photophysical properties of extended π conjugated naphthalimides. Bohrium. [Link]
-
Photophysical Properties of Some Naphthalimide Derivatives. MDPI. [Link]
-
Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations. PMC - NIH. [Link]
-
Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI. [Link]
-
1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. [Link]
-
Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish. ResearchGate. [Link]
-
Highly Sensitive Naphthalimide-Based Fluorescence Polarization Probe for Detecting Cancer Cells. ACS Publications. [Link]
-
A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish. PubMed. [Link]
-
Photoactivatable Fluorophores for Bioimaging Applications. PubMed - NIH. [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journals. [Link]
-
RNAscope™ Multiplex Fluorescent Assays. Bio-Techne. [Link]
-
Modular synthesis of 4-aminocarbonyl substituted 1,8-naphthalimides and application in single molecule fluorescence detection. ResearchGate. [Link]
-
BioActs: Fluorescent Dyes. BioActs. [Link]
-
(PDF) Biomarkers and Bioimaging and Their Applications. ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of Novel Mono- and Di-Substituted 1,8-Naphthalimide Derivatives at the C-4 Position. ResearchGate. [Link]
-
Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. researchgate.net [researchgate.net]
- 8. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase [mdpi.com]
- 9. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoactivatable Fluorophores for Bioimaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the amidation of succinic anhydride with arylamines
Welcome to the technical support guide for the amidation of succinic anhydride with arylamines. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reaction. Instead of a generic overview, we will directly address the common pitfalls and subtle complexities you may encounter at the bench. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Core Reaction Overview: The Intended Pathway
The primary reaction involves a nucleophilic acyl substitution where the arylamine attacks one of the carbonyl carbons of the succinic anhydride ring. This leads to a ring-opening event, yielding the desired N-arylsuccinamic acid.[1][2][3] This reaction is typically rapid and highly favorable under mild conditions, often proceeding smoothly at room temperature.[3][4]
Frequently Asked Questions & Troubleshooting Guide
Here, we address the most common issues encountered during this synthesis.
FAQ 1: My reaction produced a neutral, highly-soluble compound instead of the expected carboxylic acid. What went wrong?
Issue: You have likely formed N-arylsuccinimide, the most common and often undesired byproduct in this reaction. The succinamic acid product is amphipathic with a free carboxylic acid, while the succinimide is a neutral, cyclic compound with significantly different solubility and chromatographic properties.
Probable Cause: The intermediate N-arylsuccinamic acid has undergone a subsequent intramolecular cyclization with the loss of a water molecule.[5][6] This secondary reaction is almost always promoted by excess heat or the presence of a dehydrating agent.[1][7]
Troubleshooting & Resolution:
-
Temperature Control is Critical: The initial ring-opening amidation is often exothermic.[8] It is crucial to maintain a low to ambient reaction temperature (0 °C to 25 °C) to prevent the accumulation of thermal energy that drives the secondary cyclization to the imide.
-
Solvent Selection: Choose a solvent in which the N-arylsuccinamic acid product has limited solubility. This allows the desired product to precipitate out of the reaction mixture as it forms, effectively removing it from the solution phase where it could undergo further reaction. Aprotic solvents like diethyl ether, chloroform, or ethyl acetate are often good choices.[8]
-
Avoid Dehydrating Conditions: Unless the N-arylsuccinimide is your target compound, scrupulously avoid acidic catalysts and dehydrating agents like acetic anhydride or DCC (dicyclohexylcarbodiimide).[7][8]
-
Work-up Procedure: Quench the reaction promptly once TLC or LCMS indicates the consumption of the starting arylamine. Do not let the reaction stir for extended periods, especially at elevated temperatures.
Visualizing the Competing Pathways
The following diagram illustrates the desired reaction pathway versus the common side reaction leading to imide formation.
Sources
- 1. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-(1-Naphthylamino)-4-oxobutanoic Acid
Welcome to the technical support center dedicated to the synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting strategies, and validated protocols for this specific amide synthesis. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.
Section 1: Reaction Fundamentals and Mechanism
Q: What is the underlying chemical transformation in the synthesis of this compound?
The synthesis is a classic example of nucleophilic acyl substitution, specifically the ring-opening amidation of an acid anhydride.[1] In this reaction, the lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride.[2] This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O bond within the anhydride ring to yield the final amide-acid product.[1]
Because 1-naphthylamine is an aromatic amine, its lone pair is partially delocalized into the aromatic ring system, making it less nucleophilic than a typical aliphatic amine.[3] This characteristic is a critical factor to consider when selecting reaction conditions, as it may necessitate measures to enhance reactivity.
Caption: Figure 1: Nucleophilic attack and ring-opening mechanism.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most critical parameters regarding starting material quality?
A: The integrity of your starting materials is paramount.
-
Succinic Anhydride: This reagent is highly susceptible to hydrolysis. The presence of moisture will convert it to succinic acid, which is unreactive under these conditions.[4][5] Always use a freshly opened bottle or ensure it has been stored in a desiccator.
-
1-Naphthylamine: The purity of the amine is crucial. Oxidized impurities can introduce color to the final product and complicate purification. If the amine is discolored (typically dark), consider purification by recrystallization or sublimation before use.
-
Solvents: Anhydrous solvents are highly recommended to prevent hydrolysis of the succinic anhydride.[4]
Q: Which solvents are appropriate for this reaction, and what are the trade-offs?
A: The choice of solvent is critical for ensuring that both reactants are adequately dissolved, facilitating their interaction.[3]
| Solvent | Advantages | Disadvantages |
| Dichloromethane (DCM) | Excellent solvating power for many organics, volatile and easy to remove.[6][7] | Chlorinated solvent (environmental/health concerns). |
| Tetrahydrofuran (THF) | Good solvent for both reactants, relatively inert. | Can form peroxides upon storage; must be tested and inhibitor-free. |
| Diethyl Ether (Et₂O) | Good solvent, easy to remove.[8] | Highly flammable, lower boiling point may limit reaction temperature. |
| Acetonitrile (MeCN) | Polar aprotic, can promote reaction rate. | Can be more difficult to remove completely than DCM or Et₂O. |
Q: Is a catalyst or base required for this reaction?
A: While the reaction can proceed without a catalyst, the reduced nucleophilicity of 1-naphthylamine means it can be slow. A tertiary amine base, such as pyridine or triethylamine (TEA), can be used in catalytic or stoichiometric amounts.[6] The base does not deprotonate the primary amine but can help facilitate the proton transfer steps involved in the mechanism, potentially accelerating the reaction. However, for this specific transformation, many procedures report high yields without any catalyst, relying on appropriate solvent and temperature selection.[7]
Section 3: Optimized Experimental Protocol
This protocol is designed as a self-validating system with clear checkpoints for monitoring reaction progress and ensuring efficient purification.
Materials:
-
1-Naphthylamine (1.0 eq)
-
Succinic Anhydride (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Stir until fully dissolved.
-
Reagent Addition: To the stirring solution, add succinic anhydride (1.05 eq) in one portion at room temperature.[7]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 9-24 hours.[7] Monitor the consumption of 1-naphthylamine using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The product, being a carboxylic acid, will have a lower Rf value than the starting amine.
-
Workup - Quenching: Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM.
-
Workup - Acid-Base Extraction: Transfer the DCM solution to a separatory funnel. Extract the organic layer with 5% NaHCO₃ solution (3 times). The acidic product will move into the aqueous basic layer as its carboxylate salt, while any unreacted 1-naphthylamine remains in the organic layer.
-
Self-Validation Check: The organic layer can be checked by TLC to confirm the removal of the product.
-
-
Workup - Precipitation: Combine the aqueous layers in a beaker and cool in an ice bath. With vigorous stirring, slowly acidify the aqueous solution by adding 1M HCl dropwise until the pH is ~2. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying & Purification: Dry the solid under vacuum. The purity is often high after this procedure. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.[6]
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a direct Q&A format.
Caption: Figure 2: A decision tree for troubleshooting common issues.
Q: My reaction shows very low or no conversion of the starting 1-naphthylamine after several hours. What went wrong?
A: This is a common issue often traced back to two primary causes: reagent deactivation or insufficient reactivity.
-
Cause 1: Hydrolyzed Succinic Anhydride. As mentioned, succinic anhydride readily reacts with water to form succinic acid, which is inert.[4]
-
Solution: Ensure your succinic anhydride is of high purity and has been handled under anhydrous conditions. Repeat the reaction using a fresh bottle of anhydride and anhydrous solvent.
-
-
Cause 2: Insufficient Reaction Conditions. The nucleophilicity of 1-naphthylamine is lower than aliphatic amines. Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.[3]
-
Solution: Gently warm the reaction mixture to 35-40°C. Monitor the progress by TLC. A modest increase in temperature can significantly increase the reaction rate without promoting side reactions.
-
Q: The reaction stalls, with both starting material and product visible on TLC, and does not proceed further. Why?
A: A stalled reaction often points to solubility issues.
-
Cause: Poor Solubility. If either the starting amine or the anhydride is not fully dissolved, the reaction can only occur at the surface of the solid, leading to a very slow or incomplete reaction.[3] As the product forms, it may also have different solubility properties that could affect the reaction medium.
-
Solution:
-
Try a different solvent system where both reactants are known to be more soluble (see solvent table above).
-
Increase the volume of the solvent to ensure everything remains in solution.
-
Apply gentle warming as described above, which will also increase solubility.
-
-
Q: During the workup, my product "oiled out" instead of precipitating as a clean solid upon acidification. How do I fix this?
A: "Oiling out" occurs when a compound separates from solution as a liquid rather than a crystalline solid.[9]
-
Cause 1: Presence of Impurities. Unreacted starting materials or other impurities can interfere with crystal lattice formation.
-
Cause 2: Supersaturation / Rapid Precipitation. Adding the acid too quickly can cause the product to come out of solution too rapidly for an ordered crystal lattice to form.
-
Solution:
-
Ensure the acid-base extraction was thorough to remove the non-acidic 1-naphthylamine.
-
During precipitation, cool the basic aqueous solution in an ice bath and add the 1M HCl very slowly with vigorous stirring.
-
If an oil still forms, you can try to induce crystallization by scratching the inside of the beaker with a glass rod or adding a seed crystal of the pure product.[9]
-
If all else fails, extract the oil with a suitable organic solvent (like ethyl acetate), dry the organic layer, and concentrate it to recover the crude product. Then, purify this crude material by careful recrystallization.
-
-
References
-
Häusler, J., et al. (2021). Why did my amide synthesis not work?. ResearchGate. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. PrepChem.com. Retrieved from [Link]
-
McCarthy, M., et al. (2020). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. National Center for Biotechnology Information. Retrieved from [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester. Google Patents.
-
ResearchGate. (n.d.). Amidation kinetics of succinic anhydride by amine-containing drugs. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University. (n.d.). Reactions of Amines. MSU chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Naphthyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. MDPI. Retrieved from [Link]
Sources
- 1. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(1-Naphthylamino)-4-oxobutanoic Acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for "4-(1-Naphthylamino)-4-oxobutanoic acid" (CAS 37642-93-6). While specific physical properties such as an exact melting point and solubility profile are not extensively documented in publicly available literature, this guide leverages established chemical principles and field-proven insights for purifying N-aryl amides and carboxylic acids. The protocols and troubleshooting advice provided herein are designed to empower you to develop a robust purification strategy based on the likely impurity profile of your crude material.
Understanding the Chemistry: The Key to Purity
"this compound" is typically synthesized through the reaction of 1-naphthylamine and succinic anhydride. This synthetic route is effective but can result in a crude product containing unreacted starting materials and potential byproducts. A foundational understanding of the acidic and basic properties of the target compound and its likely impurities is paramount for developing an effective purification strategy.
Table 1: Acid-Base Properties of Target Compound and Potential Impurities
| Compound | Structure | Chemical Class | Acidity/Basicity | Expected Behavior in Extraction |
| This compound | Carboxylic Acid, Amide | Acidic (due to -COOH) | Soluble in aqueous base (e.g., NaHCO₃, NaOH) | |
| 1-Naphthylamine | Aromatic Amine | Basic (due to -NH₂) | Soluble in aqueous acid (e.g., HCl) | |
| Succinic Acid | Dicarboxylic Acid | Acidic | Soluble in aqueous base (e.g., NaHCO₃, NaOH) |
Purification Strategy Decision Workflow
The choice of purification method hinges on the nature of the impurities and the physical state of your crude product. This workflow will guide you to the most appropriate technique.
Caption: Decision workflow for purifying this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of "this compound" in a question-and-answer format.
Acid-Base Extraction
Q1: After adding aqueous base to my dissolved crude product, a precipitate formed at the interface of the organic and aqueous layers. What is happening and how do I resolve this?
A1: This is a common issue that can arise from a few factors. The precipitate could be the salt of your product, which may have limited solubility if the concentration is too high. Alternatively, it could be an insoluble impurity.
-
Troubleshooting Steps:
-
Dilution: Add more of both the organic solvent and the aqueous base to decrease the concentration of all species. This can often redissolve the precipitate.
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes increase the solubility of the salt. Caution: Ensure the separatory funnel is unstoppered and vented frequently to avoid pressure buildup.
-
Filtration: If the precipitate persists, it may be an insoluble impurity. In this case, you can filter the entire biphasic mixture through a coarse filter (like glass wool) to remove the solid before proceeding with the separation of the layers.
-
Q2: I've completed the acid-base extraction, but my final product is still showing impurities by TLC/NMR. Why?
A2: While highly effective for removing basic and neutral impurities, acid-base extraction may not remove acidic impurities like residual succinic acid. Additionally, incomplete extractions can leave behind starting materials.
-
Troubleshooting Steps:
-
Multiple Extractions: Ensure you are performing multiple extractions with the aqueous base (at least 2-3 times) to maximize the removal of your acidic product from the organic layer.
-
pH Check: When re-acidifying the combined aqueous layers to precipitate your product, ensure you add acid until the solution is distinctly acidic (pH 1-2, check with pH paper). Insufficient acidification will result in a low yield as some of the product remains as the soluble carboxylate salt.
-
Post-Extraction Purification: Acid-base extraction is an excellent initial purification step. It should be followed by recrystallization to remove co-extracted acidic impurities and any remaining trace impurities.
-
Recrystallization
Q3: My product "oils out" instead of forming crystals upon cooling. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration or the use of a solvent in which the compound is too soluble.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent. This will lower the saturation point and encourage crystallization to occur at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which provides more time for ordered crystal lattice formation.
-
Solvent System Modification: If the problem persists, the chosen solvent may be unsuitable. Consider using a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Q4: I have a very low yield after recrystallization. How can I improve it?
A4: A low yield is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice bath to maximize the precipitation of your product.
-
Mother Liquor Recovery: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q5: How do I choose the right solvent for recrystallization without a known solubility profile?
A5: This requires a systematic, small-scale experimental approach.
-
Solvent Screening Protocol:
-
Place a small amount of your crude product (a few milligrams) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature. A good solvent for recrystallization will not dissolve the compound at room temperature.
-
Gently heat the test tubes containing undissolved solid. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals upon cooling.
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate "this compound" from basic (1-naphthylamine) and neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your product and succinic acid) into a clean flask.
-
Repeat: Repeat the extraction of the organic layer (which still contains 1-naphthylamine) with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Wash (Optional): The organic layer can be washed with aqueous acid (e.g., 1 M HCl) to remove the basic 1-naphthylamine, though this is not necessary if you are only isolating the desired product.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH ~2). The "this compound" should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Preventing diacylation in the synthesis of "4-(1-Naphthylamino)-4-oxobutanoic acid"
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of "4-(1-Naphthylamino)-4-oxobutanoic acid." As a Senior Application Scientist, this guide moves beyond simple protocols to explain the core chemical principles, ensuring you can not only solve common issues like diacylation but also proactively prevent them.
Introduction: The Challenge of Selective Mono-acylation
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 1-naphthylamine and succinic anhydride.[1][2] While seemingly straightforward, the reaction requires precise control to favor the desired mono-acylated product, an amic acid. The primary amine of 1-naphthylamine attacks one of the carbonyl carbons of the succinic anhydride, opening the ring to form the target molecule.
The key challenge is preventing a subsequent intramolecular cyclization. The initially formed amic acid contains both an amide and a carboxylic acid. Under certain conditions, particularly elevated temperatures, the molecule can dehydrate to form the highly stable five-membered ring of N-(1-naphthyl)succinimide.[3] This common side product is often the primary source of yield loss and impurities. This guide will address how to control the reaction to selectively synthesize the desired amic acid and prevent this unwanted cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in this synthesis, and why is it formed?
A1: The primary side product is N-(1-naphthyl)succinimide. It is not a true diacylation product (from two anhydride molecules), but rather an intramolecular cyclization product of the desired this compound. The reaction is driven by the removal of a water molecule (dehydration) from the amic acid intermediate, which is highly favored at elevated temperatures.[3]
Q2: Is a base, like pyridine or triethylamine, necessary for this reaction?
A2: No, a base is generally not required when using an anhydride. The reaction of an amine with an anhydride produces a carboxylic acid as a byproduct, which is significantly less acidic than the hydrogen halides (e.g., HCl) generated when using acyl chlorides.[1][4] Adding a strong base is often unnecessary and can complicate the purification process. Some protocols may use a catalytic amount of a base like pyridine, but for isolating the amic acid, it is typically omitted to avoid promoting side reactions.[5]
Q3: What is the ideal molar ratio of 1-naphthylamine to succinic anhydride?
A3: The ideal molar ratio is 1:1. Using a precise equimolar ratio ensures that there is no excess of either starting material, which simplifies purification and maximizes the theoretical yield of the desired mono-acylated product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method. You can spot the reaction mixture alongside your starting materials (1-naphthylamine and succinic anhydride) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the 1-naphthylamine spot signals the completion of the initial acylation step.
Troubleshooting Guide: Preventing Imide Formation
This section addresses specific issues you may encounter during the synthesis, focusing on the prevention of the N-(1-naphthyl)succinimide side product.
Problem 1: My final product has a low melting point and spectral data (IR, NMR) shows contamination.
Cause: This is the classic sign of contamination with N-(1-naphthyl)succinimide. The infrared spectrum might show two distinct carbonyl peaks characteristic of an imide (around 1705 cm⁻¹ and 1779 cm⁻¹) instead of the expected amide and carboxylic acid absorptions.[3] This impurity arises from excessive heat during the reaction or workup.
Solution: Strict temperature control is the most critical parameter. The initial acylation is often exothermic and proceeds readily at room temperature or with gentle heating.
-
Maintain Low Temperature: Perform the reaction at or below room temperature initially. If the reaction is slow, gently warm it to a maximum of 60-80°C.[3] Avoid temperatures at or above 100°C, as this strongly promotes the dehydration to the imide.[3]
-
Controlled Addition: Add the succinic anhydride portion-wise to the solution of 1-naphthylamine. This helps to dissipate the heat of reaction and prevent localized temperature spikes.
-
Cooling Bath: Keep an ice bath on hand. If the reaction becomes too vigorous, it can be quickly cooled to moderate the rate.
Problem 2: The reaction is complete by TLC, but my yield is very low after isolation.
Cause: If imide formation has been successfully suppressed, low yield could be due to the solubility of the product in the workup solvents or incomplete precipitation. The amic acid product has both a polar carboxylic acid group and a nonpolar naphthyl group, giving it complex solubility characteristics.
Solution: Optimize the workup and isolation procedure.
-
Precipitation: The desired product, this compound, is often isolated by precipitation. After the reaction in a non-polar solvent like toluene, the product may precipitate out as a white solid.[3] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
-
Acid/Base Extraction: An alternative method involves an aqueous workup. Since the product is a carboxylic acid, it can be deprotonated with a mild base (e.g., 10% NaOH solution) to form a water-soluble carboxylate salt.[6] This allows for the removal of non-acidic organic impurities by washing with an organic solvent (like diethyl ether). Subsequently, the aqueous layer can be re-acidified with a strong acid (e.g., concentrated HCl) to precipitate the pure amic acid product, which can then be collected by filtration.[6]
Reaction Pathways and Control Logic
The following diagrams illustrate the desired synthetic route versus the problematic side reaction and a logical workflow for troubleshooting.
Caption: Desired vs. Undesired Reaction Pathways.
Caption: Troubleshooting Logic for Low Yield/Purity.
Optimized Protocol for Selective Synthesis
This protocol is designed to maximize the yield of this compound while minimizing the formation of the succinimide byproduct.
Materials and Reagents:
-
1-Naphthylamine
-
Succinic Anhydride
-
Toluene (or other suitable aprotic solvent, e.g., Diethyl Ether)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (1.0 eq) in toluene (approx. 10 mL per gram of amine).
-
Reagent Addition: While stirring at room temperature, add finely powdered succinic anhydride (1.0 eq) in small portions over 10-15 minutes. Monitor the temperature; if a significant exotherm is observed, slow the addition rate or cool the flask briefly in a water bath.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes. The product may begin to precipitate.
-
Heating (Optional): If the reaction appears incomplete by TLC, gently heat the mixture to 60-80°C and hold for 1 hour.[3] Crucially, do not exceed 80°C.
-
Isolation (Method A - Direct Precipitation): Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold toluene to remove any unreacted starting materials. Dry the product under vacuum.
-
Isolation (Method B - Extractive Workup):
-
Cool the reaction mixture and pour it into a separatory funnel containing 10% aqueous NaOH solution.[6] Shake well to dissolve the acidic product in the aqueous layer.
-
Separate the layers. Wash the aqueous layer with diethyl ether (2x) to remove any remaining non-acidic starting materials or byproducts.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is ~1-2. The desired product will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Comparative Reaction Conditions
The following table summarizes the expected outcomes based on different reaction temperatures, a critical factor in this synthesis.
| Parameter | Condition 1 (Optimized) | Condition 2 (High Temp) | Expected Outcome |
| Temperature | Room Temperature to 80°C | > 100°C | Lower temperatures favor the desired amic acid. |
| Reaction Time | 1-2 hours | 1-2 hours | Short reaction times are sufficient for acylation. |
| Primary Product | This compound | N-(1-Naphthyl)succinimide | Temperature is the primary determinant of the product. |
| Expected Yield | High (>90% for amic acid)[3] | High (>90% for imide) | The reaction is efficient but selectivity is key. |
References
-
Wang, G., Wang, Y., Yang, H., & Li, H. (2009). Studies on the Synthesis and Crystal Structure of N-(1-Naphthyl)succinimide. HETEROCYCLES, 78(5), 1317. [Link]
-
ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]
-
Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 19 Notes. Retrieved from [Link]
-
Pore, D. M., et al. (2008). New, Efficient, Selective, and One-Pot Method for Acylation of Amines. Synthetic Communications, 38(18), 3090-3096. [Link]
-
Mastering Chemistry Help. (2013). Acylation of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of amines with different anhydrides. [Table]. Retrieved from [Link]
-
Vedantu. (n.d.). Acid anhydride on reaction with primary amines gives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]
-
MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2018(4), M1016. [Link]
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE [vedantu.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
"4-(1-Naphthylamino)-4-oxobutanoic acid" stability issues in solution
Introduction
This guide is designed for researchers, scientists, and drug development professionals working with 4-(1-Naphthylamino)-4-oxobutanoic acid. This molecule, while valuable in various research applications, possesses functional groups—a secondary amide and a carboxylic acid—that can present stability challenges in solution. Understanding the potential degradation pathways is crucial for generating reliable and reproducible experimental data. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during its handling and use.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Precipitate Formation Upon Dissolution
Q1: I'm observing a precipitate forming when I try to dissolve this compound in aqueous buffers. What is causing this and how can I resolve it?
A1: This is a common issue related to the compound's pKa and the pH of your chosen buffer. This compound has a carboxylic acid moiety, which is deprotonated at higher pH values, forming a more soluble carboxylate salt. Conversely, at a pH below its pKa, the carboxylic acid will be in its neutral, less soluble form. The pKa of the butanoic acid portion of the molecule is expected to be around 4-5, similar to succinic acid's first pKa of 4.3.[1]
Troubleshooting Steps:
-
pH Adjustment: To dissolve the compound, adjust the pH of your aqueous solution to be at least 1.5 to 2 pH units above the estimated pKa of the carboxylic acid. A pH of 7.0 or higher is recommended.
-
Use of Co-solvents: If adjusting the pH is not compatible with your experimental design, consider using a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol to first dissolve the compound before making the final dilution in your aqueous buffer.
-
Gentle Warming: Gentle warming of the solution can also aid in dissolution, but be cautious as elevated temperatures can accelerate degradation, particularly at non-neutral pH.
Issue 2: Inconsistent Results and Loss of Compound Activity Over Time
Q2: My experimental results are inconsistent, and I suspect the compound is degrading in my stock solution. What is the most likely degradation pathway?
A2: The primary stability concern for this compound in solution is the hydrolysis of the amide bond. Amides are generally stable, but their hydrolysis can be catalyzed by both acidic and basic conditions, a reaction that is often accelerated by heat.[2][3] The hydrolysis of the amide bond in this specific molecule would yield succinic acid and 1-naphthylamine.
A unique feature of this molecule is the presence of a neighboring carboxylic acid group, which can act as an intramolecular catalyst for amide hydrolysis, especially in the pH range around its pKa.
Mechanism of Degradation:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4][5]
-
Base-Catalyzed Hydrolysis: Under basic conditions (pH > 9), the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that then breaks down.[6][7]
-
Intramolecular Catalysis: The carboxylic acid group can facilitate hydrolysis through an intramolecular mechanism, particularly in the pH range of 3-6. The carboxylate can act as a general base, or the carboxylic acid can act as a general acid to stabilize the transition state of hydrolysis.
Visualizing the Hydrolysis Pathways:
Caption: Potential Hydrolysis Pathways for this compound.
Issue 3: How to Prepare and Store Stable Solutions
Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A3: Proper solution preparation and storage are critical to ensure the integrity of the compound.
Recommended Protocols:
Stock Solution Preparation:
-
Solvent Selection: For long-term storage, prepare a concentrated stock solution in an anhydrous aprotic solvent such as DMSO or DMF. In these solvents, hydrolysis is minimized.
-
Concentration: Prepare the stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume needed for your experiments, thereby reducing the amount of organic solvent in your final assay.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
Buffer Selection: When preparing aqueous working solutions, use a buffer system that maintains a pH between 6.5 and 7.5. This pH range is generally where the rate of amide hydrolysis is at a minimum.
-
Fresh Preparation: Prepare aqueous working solutions fresh on the day of the experiment. Avoid storing the compound in aqueous buffers for extended periods, even at 4°C.
-
Light Protection: The naphthalene moiety may be susceptible to photodegradation.[8][9] It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Minimizes water availability for hydrolysis. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Reduces degradation rate and avoids freeze-thaw cycles. |
| Aqueous Buffer pH | 6.5 - 7.5 | Minimizes both acid and base-catalyzed hydrolysis. |
| Aqueous Solution Use | Prepare fresh daily | Avoids significant degradation in aqueous media. |
| Light Exposure | Minimize; use amber vials | Naphthalene ring may be photosensitive.[8][9] |
Issue 4: How to Monitor for Compound Degradation
Q4: How can I analytically confirm if my compound has degraded?
A4: Several analytical techniques can be used to monitor the stability of this compound. The choice of method will depend on the equipment available in your laboratory.
Analytical Methods for Stability Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.
-
Method: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent compound from its potential degradation products (succinic acid and 1-naphthylamine).
-
Detection: Use a UV detector, monitoring at a wavelength where the naphthalene ring has strong absorbance (e.g., ~280 nm).
-
Analysis: Over time, you would expect to see a decrease in the peak area of the parent compound and the appearance of a new peak corresponding to 1-naphthylamine. Succinic acid will likely not be retained well on a standard C18 column and may elute in the void volume.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher specificity and sensitivity.
-
Method: An LC-MS method can be used to monitor for the disappearance of the parent ion (m/z for [M+H]⁺) and the appearance of the ions corresponding to the degradation products (1-naphthylamine [M+H]⁺ and succinic acid [M-H]⁻).
-
Experimental Workflow for Stability Study:
Caption: Workflow for assessing the stability of this compound.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
[Username]. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]
-
MDF, H. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705-709. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]
-
OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]
-
Environmental Science: Atmospheres. (2025, January 6). Photodegradation of naphthalene-derived particle oxidation products. Royal Society of Chemistry. [Link]
-
RSC Publishing. (n.d.). Solvent effects on the stability of simple secondary amides. Retrieved from [Link]
-
ResearchGate. (2019, September 17). Carboxylic acid react with amine? Condition?? Retrieved from [Link]
-
PMC. (2024, May 24). Effective isolation of succinic acid from aqueous media with the use of anion exchange resins. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Retrieved from [Link]
-
[Journal Name]. (2019, January 30). Photodegradation of naphthalene over Fe3O4 under visible light irradiation. [Journal Website]. [Link]
-
[Journal Name]. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Journal Website]. [Link]
-
Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]
Sources
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Removing unreacted starting materials from "4-(1-Naphthylamino)-4-oxobutanoic acid"
Welcome to the technical support guide for the purification of 4-(1-Naphthylamino)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our focus is to deliver scientifically sound, field-proven strategies to overcome common purification challenges encountered during the synthesis of this compound.
The synthesis of this compound from 1-naphthylamine and succinic anhydride presents a classic purification challenge: separating an acidic product from both a basic starting material (1-naphthylamine) and an acidic by-product (succinic acid, formed from the hydrolysis of unreacted succinic anhydride). This guide will equip you with the knowledge to efficiently isolate your target compound with high purity.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My NMR spectrum shows a significant amount of unreacted 1-naphthylamine. What is the most efficient way to remove it?
A1: The most effective method for removing the basic impurity, 1-naphthylamine, is through a liquid-liquid extraction with a dilute acid. This technique, known as acid-base extraction, leverages the differing solubilities of the neutral amine and its protonated salt form.[1][2][3]
Causality and Mechanism: 1-Naphthylamine, an aromatic amine, is a weak base. When you dissolve your crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with an aqueous acid solution (e.g., 1 M HCl), the amine is protonated. This reaction forms 1-naphthylammonium chloride, an ionic salt that is highly soluble in water but insoluble in the organic solvent. Your desired product, being acidic and covalently bonded, remains in the organic layer. By separating the two layers, you effectively remove the amine impurity.
Q2: I've removed the 1-naphthylamine, but my product is still contaminated with succinic acid. How can I separate these two acidic compounds?
A2: Separating two acids requires a more nuanced approach than removing a base. The strategy hinges on the difference in acidity (pKa values) between your product and the succinic acid impurity.[4] Succinic acid is a dicarboxylic acid with two pKa values (pKa₁ ≈ 4.2, pKa₂ ≈ 5.6), while your product is a monocarboxylic acid with an estimated pKa of approximately 4.5-5.0.[5][6][7] Because the first dissociation of succinic acid is stronger (lower pKa) than that of your product, you can use a weak base for selective extraction.
Recommended Method: Selective Extraction with Sodium Bicarbonate
A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a weak base, will preferentially deprotonate the more acidic succinic acid.[8] This converts it to its water-soluble sodium succinate salt, which partitions into the aqueous layer. Your less acidic product, this compound, will remain largely protonated and stay in the organic layer. A subsequent recrystallization step is highly recommended to remove any trace amounts of succinic acid.
Q3: Can you provide a comprehensive, step-by-step workflow to remove both starting materials and achieve a high-purity product?
A3: Certainly. A multi-step purification protocol combining acid-base extraction and recrystallization is the most robust method. This ensures that both basic and acidic impurities are thoroughly removed. Below is a validated workflow.
Overall Purification Workflow
Caption: Comprehensive purification workflow for this compound.
Q4: Is column chromatography a viable option for purifying this compound?
A4: Yes, flash column chromatography can be used, but it is often less efficient for this specific separation compared to a well-executed acid-base extraction.[4]
Considerations for Chromatography:
-
Stationary Phase: Standard silica gel is acidic and can cause peak tailing or irreversible binding of basic compounds like 1-naphthylamine. While your product is acidic, the presence of both acidic and basic components can complicate the separation.
-
Mobile Phase: You would need to develop a solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) that resolves your product from both starting materials. This can be time-consuming.
-
Alternative: If extraction and recrystallization fail to yield the desired purity, chromatography should be considered a final polishing step rather than the primary purification method.
In-Depth Methodologies & Protocols
Protocol 1: Comprehensive Acid-Base Extraction
This protocol details the sequential removal of basic and acidic impurities from the crude product.
Principle of Separation
This workflow leverages the conversion of acidic and basic functional groups into their corresponding water-soluble salts, allowing for their selective removal from the organic phase where the neutral form of the product resides.
Caption: Conversion of impurities into water-soluble salts for extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash (Remove 1-Naphthylamine):
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Shake vigorously for 30-60 seconds, venting periodically.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and discard it.
-
Repeat this acid wash one more time to ensure complete removal.
-
-
Base Wash (Remove Succinic Acid):
-
To the remaining organic layer in the funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Caution: Stopper and shake gently at first, venting frequently, as carbon dioxide gas will be evolved.
-
Once the initial effervescence subsides, shake vigorously for 30-60 seconds.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this base wash.
-
-
Final Wash and Drying:
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and collect the dried organic solution.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified solid.
Protocol 2: Recrystallization
This is a critical final step to achieve high analytical purity. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but insoluble when cold.
Step-by-Step Procedure:
-
Solvent Selection: Based on the data table below, ethanol/water is a promising solvent system. Other options can be tested on a small scale.
-
Dissolution: Place the solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
If using a solvent pair, add the second solvent (the "anti-solvent," e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the first solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Data and Reference Tables
Table 1: Properties of Key Compounds
| Compound | Structure | Molar Mass ( g/mol ) | Property | pKa |
| This compound (Product) | ![]() | ~257.28[9] | Weakly Acidic | ~4.5 - 5.0 (Est.) |
| 1-Naphthylamine (Starting Material) | ![]() | 143.19 | Basic | pKb ≈ 10.0 (pKa of conjugate acid ≈ 4.0) |
| Succinic Acid (Impurity from Hydrolysis) | ![]() | 118.09[10] | Acidic | pKa₁ ≈ 4.2[5][6][7]pKa₂ ≈ 5.6[6][7] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent / System | Rationale |
| Ethanol / Water | A common and effective system for moderately polar compounds like aromatic carboxylic acids.[11][12] |
| Ethyl Acetate / Hexanes | Good for compounds with intermediate polarity. Dissolve in hot ethyl acetate, add hexanes as the anti-solvent. |
| Toluene | Aromatic solvents can be effective for crystallizing aromatic compounds.[13] |
| Acetone / Water | Similar principle to ethanol/water, useful for compounds more soluble in acetone. |
References
-
Succinic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]
-
Succinic acid in aqueous solution. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Succinic acid. (2024). In Wikipedia. Retrieved from [Link]
-
What is an Acid and Base Extraction? (n.d.). University of Waterloo Confluence. Retrieved from [Link]
-
Within the buffer range of succinic acid... (n.d.). ResearchGate. Retrieved from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
- Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
-
Recrystallisation. (n.d.). University of Calgary. Retrieved from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. (2024). In Wikipedia. Retrieved from [Link]
-
Method for the determination of 4-aminobiphenyl, 1-naphthylamine and 2-naphthylamine in air. (1992). OSHA. Retrieved from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-(1-Naphthyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Physical Properties: Solubility Classification. (n.d.). Isothermal Community College. Retrieved from [Link]
-
Sodium 1,2-Naphthoquinone-4-sulfonate. (1943). Organic Syntheses, 2, 42. Retrieved from [Link]
-
4-Phenylbutyric Acid. (n.d.). PubChem. Retrieved from [Link]
-
4-[(2-Methyl-1-naphthyl)amino]-4-oxo-butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis? (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Succinic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. 4-[(2-Methyl-1-naphthyl)amino]-4-oxo-butanoic acid | C15H15NO3 | CID 458720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Challenges in the scale-up synthesis of "4-(1-Naphthylamino)-4-oxobutanoic acid"
Technical Support Center: Synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid
Introduction:
Welcome to the technical support guide for the synthesis of this compound. This molecule, formed by the acylation of 1-naphthylamine with succinic anhydride, is a key intermediate in various research and development applications. While the reaction appears straightforward on a lab scale, its transition to pilot or manufacturing scale introduces a unique set of challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these complexities effectively. We will address common issues from a mechanistic standpoint, providing practical, field-tested solutions to ensure a robust, scalable, and reproducible synthesis.
Reaction Overview
The fundamental reaction involves the nucleophilic attack of the primary amine of 1-naphthylamine on one of the carbonyl carbons of succinic anhydride. This results in the ring-opening of the anhydride to form the desired amide-acid product.
Caption: Synthesis of this compound.
Troubleshooting Guide
This section addresses the most common problems encountered during the scale-up synthesis in a direct question-and-answer format.
Question 1: Why is my yield significantly lower upon scale-up compared to the bench-scale reaction?
Answer: A drop in yield during scale-up is a frequent issue, often attributable to a combination of factors that are less pronounced in smaller flasks.
-
Cause A: Inefficient Heat Transfer & Localized Hotspots: The reaction between an amine and an anhydride is exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions or thermal degradation of the starting material or product.
-
Solution A:
-
Controlled Reagent Addition: Instead of adding the succinic anhydride all at once, add it portion-wise or as a solution via an addition funnel. This allows for better management of the exotherm.
-
Jacketed Reactor & Monitoring: Utilize a jacketed reactor with a circulating thermal fluid to maintain a consistent internal temperature. Monitor the internal batch temperature, not just the jacket temperature.
-
Solvent Volume: Increasing the solvent volume can help dissipate heat more effectively, though this may impact downstream processing time and cost.
-
-
Cause B: Poor Mixing & Heterogeneity: As the reaction volume increases, achieving uniform mixing becomes more challenging. If the succinic anhydride is not effectively dispersed, the reaction rate will be inconsistent throughout the vessel, leading to incomplete conversion.
-
Solution B:
-
Appropriate Agitation: Ensure the agitator (impeller type and speed) is suitable for the reactor geometry and batch volume to maintain a homogeneous slurry or solution.
-
Solvent Selection: Choose a solvent in which both reactants have reasonable solubility. While succinic anhydride has good solubility in solvents like acetone and acetonitrile, the solubility of 1-naphthylamine and the product must also be considered.[1]
-
-
Cause C: Product Loss During Workup/Isolation: The isolation procedure may not be as efficient at a larger scale. For instance, product may be lost during transfers, or crystallization may be less efficient.
-
Solution C:
-
Optimize Crystallization: Develop a robust crystallization protocol. This includes defining the cooling rate, agitation speed during cooling, and the potential use of an anti-solvent. Crashing the product out too quickly can lead to fine particles that are difficult to filter.
-
Filter and Wash Efficiency: Ensure the filter cake is washed with an appropriate, cold solvent to remove impurities without dissolving a significant amount of the product. Perform a mass balance to track any losses.
-
Question 2: The final product is discolored (e.g., pink, brown, or grey). What is the cause and how can it be purified?
Answer: Discoloration is typically due to impurities. The most common culprits are oxidized 1-naphthylamine or high-molecular-weight side products.
-
Cause A: Oxidation of 1-Naphthylamine: Aromatic amines, especially naphthylamines, are susceptible to air oxidation, which can be accelerated by heat and light. This oxidation produces highly colored impurities that are difficult to remove.
-
Solution A:
-
Inert Atmosphere: Run the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Reagent Quality: Use high-purity 1-naphthylamine. If the starting material is already discolored, consider purifying it by distillation or recrystallization before use.
-
-
Cause B: Formation of Side Products: At elevated temperatures, side reactions may occur. While the primary reaction is mono-acylation, forcing the reaction too hard can lead to other products.
-
Solution B:
-
Temperature Control: As mentioned, strict temperature control is crucial. Avoid exceeding the optimal reaction temperature.
-
Purification via Recrystallization: Recrystallization is the most effective method for removing colored impurities at scale. A well-chosen solvent system will dissolve the product at a higher temperature while leaving impurities either insoluble or in the mother liquor upon cooling.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat, and then filter hot through a pad of celite. The carbon adsorbs many colored impurities. This should be done cautiously as it can also adsorb some of the product.
-
Question 3: My product fails purity analysis, showing the presence of starting materials. How can I drive the reaction to completion?
Answer: Residual starting materials indicate an incomplete reaction.
-
Cause A: Insufficient Reaction Time or Temperature: On a larger scale, reactions may require longer times to reach completion due to mixing and heat transfer limitations.
-
Solution A:
-
In-Process Controls (IPCs): Implement IPCs, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the limiting reagent. Do not stop the reaction based on time alone; stop it based on analytical data.
-
Modest Temperature Increase: If the reaction stalls, a modest increase in temperature (e.g., 5-10 °C) can sometimes be sufficient to push it to completion. Monitor for impurity formation at the higher temperature.
-
-
Cause B: Stoichiometry: Inaccurate weighing of reagents on a large scale can lead to an excess of one reactant.
-
Solution B:
-
Use a Slight Excess of One Reagent: It is common practice to use a slight excess (e.g., 1.05 to 1.1 equivalents) of one reagent to ensure the complete consumption of the other, more valuable or difficult-to-remove reagent. In this case, using a slight excess of succinic anhydride is often preferred, as the unreacted anhydride can be easily hydrolyzed and removed during an aqueous workup.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction at scale?
A: There is no single "best" solvent, as the choice depends on scale, equipment, safety, and downstream processing. However, a good starting point is to evaluate solvents based on reactant solubility, product solubility (ideally low at room temperature for crystallization), boiling point, and safety. A comparison is provided below.
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Ethyl Acetate | 77 | Good balance of solubility, relatively low cost, less toxic. | Lower boiling point may limit reaction temperature. |
| Acetone | 56 | Excellent solubility for succinic anhydride.[1] | Very low boiling point, highly flammable. |
| Acetonitrile | 82 | Good solubility for succinic anhydride.[1] | More toxic and expensive. |
| Toluene | 111 | Higher boiling point allows for a wider temperature range. | Can be difficult to remove, potential for aromatic impurities. |
| Dichloromethane (DCM) | 40 | Good solvent for many organics. | Environmental and health concerns, very low boiling point. |
For scale-up, ethyl acetate or toluene are often preferred starting points due to their balance of properties.
Q: How can I manage the workup process effectively?
A: A typical workup involves quenching the reaction, washing to remove unreacted starting materials and byproducts, and then isolating the product. A robust procedure is as follows:
-
Cool the reaction mixture.
-
If a water-immiscible solvent like ethyl acetate or toluene was used, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). This will convert the carboxylic acid product into its salt, transferring it to the aqueous layer. Unreacted 1-naphthylamine will remain in the organic layer.
-
Separate the layers.
-
Acidify the aqueous layer with an acid like HCl to a pH of ~2-3. This will precipitate the this compound.
-
Filter the solid product, wash with cold water to remove salts, and then with a small amount of a cold non-polar solvent (like hexane or ether) to aid drying.
-
Dry the product under vacuum.
Q: What are the primary safety considerations for this process?
A:
-
1-Naphthylamine: Is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood or controlled environment.
-
Succinic Anhydride: Is a corrosive solid and can cause skin and eye irritation.[2] It is also moisture-sensitive.[2]
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area away from ignition sources.
-
Exotherm: As discussed, the reaction is exothermic. Never add all reagents at once on a large scale. Always have a cooling system ready and monitor the internal temperature.
Recommended Protocols
Protocol 1: Scalable Synthesis of this compound
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 1-naphthylamine (1.0 eq) and ethyl acetate (10 volumes, e.g., 10 L per kg of 1-naphthylamine).
-
Begin stirring and ensure the solids are well suspended.
-
In a separate vessel, dissolve succinic anhydride (1.05 eq) in ethyl acetate (5 volumes).
-
Slowly add the succinic anhydride solution to the reactor over 1-2 hours, maintaining the internal temperature below 40 °C using the reactor jacket.
-
Once the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to 0-5 °C and stir for 1 hour.
-
Filter the resulting solid product.
-
Wash the filter cake with cold ethyl acetate (2 x 2 volumes).
-
Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Recrystallization for High-Purity Product
-
Charge the crude, dry this compound to a clean reactor.
-
Add ethanol (approximately 15-20 volumes) and heat the mixture to reflux (approx. 78 °C) with stirring until all solids dissolve.
-
Optional: If the solution is highly colored, cool it slightly, add 1-2% w/w of activated carbon, and hold at reflux for 30 minutes. Filter the hot solution through a pre-heated filter aid (e.g., celite) to remove the carbon.
-
Slowly cool the solution to room temperature over 2-3 hours, then further cool to 0-5 °C and hold for at least 1 hour to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting scale-up synthesis issues.
References
- BenchChem. (n.d.). Challenges in the scale-up of amide synthesis processes.
-
PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Succinic anhydride. Retrieved from [Link]
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
- OSHA. (1992, January). 4-Aminobiphenyl, 1-Naphthylamine, 2-Naphthylamine.
-
ScholarWorks. (2025, April 3). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Retrieved from [Link]
- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
Sources
Technical Support Center: Solubility Enhancement for 4-(1-Naphthylamino)-4-oxobutanoic acid
Welcome to the technical support guide for improving the solubility of 4-(1-Naphthylamino)-4-oxobutanoic acid for biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation.
Introduction: Understanding the Challenge
This compound is a molecule characterized by a bulky, hydrophobic naphthalene ring and a polar carboxylic acid group. This amphipathic nature results in poor aqueous solubility, a common hurdle in the development of robust and reproducible biological assays. Achieving a homogenous solution is critical for accurate determination of compound activity and for avoiding artifacts such as compound precipitation in the assay plate. This guide provides a systematic approach to overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubilization of this compound.
Q1: I am seeing precipitation when I add my compound to aqueous buffer. What is the first thing I should try?
A1: The first and most straightforward approach is pH adjustment. This compound is a carboxylic acid. The solubility of carboxylic acids is highly dependent on pH.[1] At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated (-COOH), rendering the molecule neutral and less soluble in aqueous media. By raising the pH to a value above the pKa, the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), creating a charged species that is significantly more soluble in polar solvents like water. The predicted pKa for a structurally similar compound, 4-(2-Naphthyl)-4-oxobutanoic acid, is approximately 4.53.[2] Therefore, adjusting the pH of your aqueous buffer to a physiological pH of 7.4 should substantially increase solubility.
Q2: I've tried adjusting the pH, but I'm still not achieving the desired concentration. What's the next step?
A2: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for initial solubilization of compounds for biological screening.[3] It is a powerful solvent capable of dissolving a wide range of hydrophobic molecules. However, it is critical to be mindful of the final concentration of DMSO in your assay, as it can exhibit cytotoxic effects at higher concentrations.[4][5]
Q3: What is a safe concentration of DMSO to use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[4][6] Some robust cell lines may tolerate up to 1%, but it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[3][7][8] Exceeding this limit can lead to artifacts and compromise the integrity of your results.[6][9]
Q4: My compound is for an in vivo study, and I need to avoid DMSO. Are there other options?
A4: Yes, for applications where DMSO is not suitable, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.[12]
Experimental Protocols & Methodologies
The following section provides detailed, step-by-step protocols for preparing solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution using an Organic Co-Solvent
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous assay buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh out the desired amount of this compound into a sterile container.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
This protocol describes how to prepare a working solution in an aqueous buffer, a critical step for many biological assays.
Materials:
-
High-concentration stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, TRIS, HEPES) at the desired final pH (typically pH 7.2-7.4)
-
1 M NaOH or 1 M HCl for pH adjustment (if starting with a non-buffered solution)
-
Calibrated pH meter
Procedure:
-
Start with your desired aqueous buffer. If you are preparing the buffer from scratch, adjust the pH to your target value (e.g., 7.4) using 1 M NaOH or 1 M HCl.
-
Perform a serial dilution of your high-concentration DMSO stock solution into the aqueous buffer to achieve your final working concentration.
-
It is crucial to add the DMSO stock solution to the aqueous buffer and not the other way around. This is known as "antisolvent addition" and helps to prevent the compound from precipitating out of solution.
-
Vortex the final solution gently after each dilution step.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance limit of your assay system (typically ≤ 0.5%).
Data Presentation & Visualization
Table 1: Recommended Solvent Concentrations for Biological Assays
| Solvent | Typical Stock Concentration | Recommended Final Assay Concentration | Key Considerations |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations.[4][5] Always include a vehicle control. |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Can affect cellular processes; less effective for highly hydrophobic compounds.[3] |
| HP-β-CD | 1-10 mM | Dependent on stoichiometry | Excellent for in vivo use; can sometimes interfere with compound-protein binding.[13] |
Diagram 1: The Impact of pH on the Solubility of a Carboxylic Acid
This diagram illustrates the fundamental principle behind using pH adjustment to increase the solubility of this compound.
Caption: Ionization state and solubility of a carboxylic acid as a function of pH.
Diagram 2: Workflow for Preparing Assay-Ready Solutions
This workflow provides a logical sequence of steps for preparing your final working solutions.
Caption: Step-by-step workflow for compound solubilization.
References
-
4-(1-Naphthyl)-4-oxobutanoic acid | C14H12O3 | CID 277786 - PubChem. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available at: [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Available at: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. Available at: [Link]
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - MDPI. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. Available at: [Link]
-
Effect of various DMSO concentrations on cell viability. Values... - ResearchGate. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. Available at: [Link]
-
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online. Available at: [Link]
-
CompoundingToday.com | pH Adjusting Database. Available at: [Link]
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. Available at: [Link]
-
(PDF) β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells - ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available at: [Link]
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions - MDPI. Available at: [Link]
-
PH adjustment: Significance and symbolism. Available at: [Link]
-
Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - NIH. Available at: [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - NIH. Available at: [Link]
-
Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC - NIH. Available at: [Link]
-
Acetoacetic acid - Wikipedia. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-(2-NAPHTHYL)-4-OXOBUTANOICACID | 1590-22-3 [m.chemicalbook.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Linker Selection in Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final conjugate. While the targeting moiety, such as a monoclonal antibody, and the payload, like a cytotoxic drug, often take center stage, the linker is the unsung hero that dictates the overall success of the bioconjugate.[1] This guide provides an in-depth comparison of commonly employed linkers, offering insights into their mechanisms, performance, and the experimental data that underpins their selection. We will also briefly touch upon the evaluation of novel linker candidates, using "4-(1-Naphthylamino)-4-oxobutanoic acid" as a conceptual starting point for such an analysis.
The Central Role of the Linker in Bioconjugate Design
An ideal linker must strike a delicate balance: it needs to be stable enough to remain intact in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy.[2][3] Conversely, it must be designed to efficiently release the payload at the desired target site.[4][5] The evolution of linker technology has been a primary driver behind the clinical success of modern antibody-drug conjugates (ADCs).[1]
Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[4][5][6] The choice between these two is a strategic one, tailored to the properties of the payload, the biology of the target antigen, and the characteristics of the tumor microenvironment.[1]
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[4] Cleavable linkers are designed to be broken down by specific triggers present in the target cell or its microenvironment, while non-cleavable linkers rely on the complete degradation of the antibody backbone to release the payload.[4][5]
| Linker Type | Release Mechanism | Advantages | Disadvantages |
| Cleavable | Enzymatic cleavage, pH sensitivity, reduction | Potent bystander effect, rapid payload release.[5] | Potential for premature release in circulation, leading to off-target toxicity.[7] |
| Non-cleavable | Proteolytic degradation of the antibody | High plasma stability, reduced off-target toxicity.[4][8] | No bystander effect, payload release is slower.[8] |
A Deeper Dive into Common Linker Chemistries
Let's explore the performance and applications of some of the most widely used linkers in bioconjugation.
Non-Cleavable Linkers: The Paradigm of Stability
Non-cleavable linkers are lauded for their exceptional stability in the bloodstream.[4] The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody component of the ADC.[4][5]
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic example of a non-cleavable linker.[8][9] It is a heterobifunctional crosslinker containing an NHS ester that reacts with primary amines (like those on lysine residues of an antibody) and a maleimide group that reacts with sulfhydryl groups (thiols) on cysteine residues.[10][11]
-
Mechanism of Action: The NHS ester end of SMCC forms a stable amide bond with a lysine residue on the antibody. The maleimide end then forms a stable thioether bond with a thiol group, which can be engineered into the payload or be present on a payload-modifying agent.[10] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®), a successful ADC, utilizes an SMCC linker to connect the anti-HER2 antibody trastuzumab to the cytotoxic agent DM1.[4]
-
Advantages: High plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][4]
-
Disadvantages: Lack of a bystander effect, as the payload is only released within the target cell.[8] The payload-linker-amino acid complex that is ultimately released may have altered pharmacological properties compared to the free payload.[6]
Cleavable Linkers: Tuned for Targeted Release
Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[5]
Hydrazone linkers are acid-labile, meaning they are stable at the physiological pH of blood (around 7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][2][7]
-
Mechanism of Action: The hydrazone bond is hydrolyzed under acidic conditions, triggering the release of the payload.[1] Gemtuzumab ozogamicin (Mylotarg®) is an example of an ADC that initially used a hydrazone linker.[12]
-
Advantages: Targeted release in the acidic compartments of tumor cells.[]
-
Disadvantages: Hydrazone linkers have shown a tendency for slow hydrolysis in the bloodstream, which can lead to premature drug release and systemic toxicity.[1][12] This has led to them being largely superseded by more stable linker technologies.[1]
Disulfide linkers take advantage of the higher concentration of reducing agents, such as glutathione (GSH), inside cells compared to the bloodstream.[1][14][]
-
Mechanism of Action: The disulfide bond in the linker is cleaved by intracellular glutathione, releasing the payload.[] The stability of the disulfide bond can be modulated by introducing steric hindrance around it to increase plasma stability.[1][6]
-
Advantages: Release is triggered by the reducing environment of the cell.[14]
-
Disadvantages: The stability of the disulfide bond can be variable, and some linkers have shown susceptibility to premature cleavage.[16]
Peptide linkers are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the lysosomes of tumor cells.[2][5]
-
Mechanism of Action: A specific dipeptide sequence, most commonly valine-citrulline (Val-Cit) , is recognized and cleaved by lysosomal proteases like cathepsin B.[17][] This cleavage initiates a self-immolative cascade that releases the payload.[17] Brentuximab vedotin (Adcetris®) is a prominent example of an ADC that employs a Val-Cit linker.[8]
-
Advantages: High plasma stability and specific release within the target cell.[19]
-
Disadvantages: The efficiency of cleavage can be influenced by the accessibility of the linker to the protease.[12] Suboptimal in vivo stability can still be a concern, potentially leading to adverse effects.[19][20]
Polyethylene Glycol (PEG) Linkers: Enhancing Physicochemical Properties
Polyethylene glycol (PEG) linkers are often incorporated into the design of other linker types to improve the overall properties of the bioconjugate.[21][22][23]
-
Role in Bioconjugation: PEGylation, the process of attaching PEG chains, can increase the solubility and stability of the bioconjugate, reduce its immunogenicity, and prolong its circulation half-life.[21][22][23][24]
-
Applications: PEG linkers can be functionalized with a variety of reactive groups to facilitate conjugation to both the targeting moiety and the payload.[23][24] They are used in a wide range of applications, from ADCs to diagnostic imaging agents.[21]
Evaluating a Novel Linker Candidate: The Case of "this compound"
While "this compound" is not a commonly documented linker in bioconjugation literature, we can use its structure as a basis for discussing the evaluation process for a novel linker.
A researcher presented with this or any other novel linker candidate would need to systematically evaluate its key properties. This involves a series of in vitro and in vivo experiments to determine its suitability for a given application.
Key Experimental Considerations for Linker Evaluation:
-
Synthesis and Characterization: The first step is the synthesis of the linker and its conjugation to the payload and a model antibody.[25][26] The resulting conjugate must be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and structural integrity using techniques like mass spectrometry and chromatography.[27][28][29][30]
-
In Vitro Plasma Stability: The stability of the linker in plasma is a critical parameter.[2][3][16] This is typically assessed by incubating the bioconjugate in plasma from different species (e.g., mouse, rat, human) at 37°C over a period of time.[16][31] The amount of intact conjugate and released payload is then quantified using methods like ELISA and LC-MS.[16]
-
In Vitro Cell-Based Assays: The efficacy of the bioconjugate is evaluated using cell lines that express the target antigen. These assays measure the cytotoxic activity of the conjugate and help to determine its potency.
-
In Vivo Pharmacokinetics and Efficacy: Animal models are used to assess the pharmacokinetic profile of the bioconjugate, including its circulation half-life and clearance.[31] Efficacy studies in tumor-bearing animal models are then conducted to evaluate the anti-tumor activity of the conjugate.
Experimental Protocols
Below are generalized protocols for key experiments in bioconjugation and linker stability assessment.
Protocol 1: General Antibody-Drug Conjugation via Lysine Residues (NHS-ester chemistry)
This protocol describes a common method for conjugating a payload to the lysine residues of an antibody using an NHS-ester functionalized linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)[32]
-
NHS-ester functionalized linker-payload
-
Anhydrous DMSO
-
Reaction buffer (e.g., 1M Sodium Bicarbonate, pH 8.5-9.0)[32]
-
Purification column (e.g., Sephadex G-25)[32]
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL.[32] Adjust the pH of the antibody solution to 8.5 ± 0.5 with the reaction buffer.[32]
-
Linker-Payload Preparation: Dissolve the NHS-ester functionalized linker-payload in anhydrous DMSO to a stock concentration of 10 mM.[]
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody).[32] Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker-payload by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[]
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[30]
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a linker in plasma.
Materials:
-
Antibody-drug conjugate (ADC)
-
Plasma (e.g., human, mouse)
-
Incubator at 37°C
-
ELISA plates and reagents
-
LC-MS system
Procedure:
-
Incubation: Spike the ADC into the plasma at a defined concentration.[31] Incubate the plasma samples at 37°C.[16][31]
-
Time Points: Collect aliquots of the plasma at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).[16] Store the samples at -80°C until analysis.[31]
-
Quantification of Intact ADC: Use an ELISA to measure the concentration of the intact ADC at each time point.[16]
-
Quantification of Released Payload: Use LC-MS to quantify the amount of free payload that has been released from the ADC at each time point.[16]
-
Data Analysis: Plot the concentration of intact ADC and released payload over time to determine the half-life of the linker in plasma.
Visualizing Bioconjugation Workflows
Caption: A generalized workflow for antibody-drug conjugation.
Caption: Classification of common bioconjugation linkers.
Conclusion
The selection of a linker is a multifaceted process that requires a deep understanding of the interplay between the antibody, the payload, and the biological system. While non-cleavable linkers like SMCC offer superior plasma stability, cleavable linkers provide the advantage of a bystander effect. The choice ultimately depends on the specific therapeutic strategy. For any novel linker candidate, a rigorous and systematic evaluation of its stability and performance is paramount to the development of a safe and effective bioconjugate. This guide provides a framework for making informed decisions in this critical aspect of bioconjugate design.
References
-
NJ Bio, Inc. Linkers for ADCs. [Link]
-
Joubert, N., Beck, A., & Dumontet, C. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. RSC Chemical Biology, 2(4), 314-334. [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. [Link]
-
Xu, K., & Chen, Y. (2015). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 20(1), 93-101. [Link]
-
Kim, Y. S., & Park, S. J. (2018). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Archives of Pharmacal Research, 41(11), 1051-1060. [Link]
-
AxisPharm. Val-Cit Linker. [Link]
-
Beijing Baite Paike Biotechnology Co., Ltd. Antibody-Drug Conjugate (ADC) Characterization. [Link]
-
Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]
-
Beck, A., Wagner-Rousset, E., Ayoub, D., Le Fourn, V., & Corvaïa, N. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical chemistry, 85(2), 715-736. [Link]
-
Nakada, T., Sugihara, K., Jikoh, T., Abe, Y., & Agatsuma, T. (2021). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Communications biology, 4(1), 1-11. [Link]
-
Dorywalska, M., Strop, P., Farias, S. E., Dushin, R., Dushin, E., Liu, S. H., ... & Foon, K. A. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular cancer therapeutics, 15(5), 958-970. [Link]
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers having a crucial role in antibody–drug conjugates. Journal of Cancer, 7(8), 985. [Link]
-
WuXi Biology. LUMO-Assisted Design of Disulfide Linkers. [Link]
-
ACS Publications. (2026, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. [Link]
-
Dorywalska, M., Strop, P., Farias, S. E., Dushin, R., Dushin, E., Liu, S. H., ... & Foon, K. A. (2016). Molecular basis of valine-citrulline-PABC linker instability in site-specific ADCs and its mitigation by linker design. Molecular cancer therapeutics, 15(5), 958-970. [Link]
-
CF Plus Chemicals. SMCC crosslinker. [Link]
-
ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]
-
Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]
-
Kim, D. W., Lee, J. S., Lee, D. H., Lee, S. H., & Kim, J. H. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 163. [Link]
-
ACS Publications. (2016, April 14). Processes for Constructing Homogeneous Antibody Drug Conjugates. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate chemistry, 26(2), 176-192. [Link]
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. njbio.com [njbio.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
- 11. SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 12. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 14. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]
- 19. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. purepeg.com [purepeg.com]
- 22. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 23. chempep.com [chempep.com]
- 24. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 25. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 26. mdpi.com [mdpi.com]
- 27. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. adcreview.com [adcreview.com]
- 29. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 30. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 4-(1-Naphthylamino)-4-oxobutanoic acid
<
A Senior Application Scientist's Guide to Robust Structural Elucidation
In the realm of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 4-(1-Naphthylamino)-4-oxobutanoic acid, a multi-pronged analytical approach is not just best practice, but essential for ensuring data integrity and advancing research with confidence. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to validate the structure of this target molecule. We will delve into the "why" behind experimental choices and demonstrate how these techniques synergistically provide a self-validating system for structural confirmation.[1][2]
The Compound in Focus: this compound
This compound is a derivative of succinic acid and 1-naphthylamine. Its structure comprises a naphthalene ring system, a secondary amide linkage, and a carboxylic acid functional group. This combination of aromatic and aliphatic moieties with distinct functional groups makes it an excellent candidate for showcasing the power of a combined spectroscopic analysis. The synthesis of similar N-aryl succinamic acids is often achieved by reacting the corresponding amine with succinic anhydride.[3][4]
The Strategy: A Triad of Spectroscopic Validation
No single spectroscopic technique provides a complete structural picture.[1] Instead, we leverage the unique strengths of NMR, IR, and MS to create a comprehensive and self-reinforcing dataset.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and number of protons and carbons.[2][5]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrations of specific chemical bonds.[6]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule, offering the ultimate confirmation of its identity.[5]
Caption: Workflow for the spectroscopic validation of a synthesized compound.
¹H and ¹³C NMR Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By analyzing the chemical shifts, integration, and coupling patterns, we can piece together the molecule's connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of exchangeable protons (NH and OH).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[3]
Interpreting the Data: Expected Signals
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid Proton | ~12.0 | Broad Singlet | 1H | -COOH |
| Amide Proton | ~10.0 | Singlet | 1H | -NH- |
| Naphthyl Protons | 7.5 - 8.2 | Multiplets | 7H | Ar-H |
| Methylene Protons (adjacent to C=O) | ~2.6 | Triplet | 2H | -CH₂-C=O |
| Methylene Protons (adjacent to COOH) | ~2.5 | Triplet | 2H | -CH₂-COOH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid Carbonyl | ~174 | -COOH |
| Amide Carbonyl | ~171 | -C(=O)NH- |
| Naphthyl Carbons | 120 - 135 | Ar-C |
| Methylene Carbon (adjacent to C=O) | ~31 | -CH₂-C=O |
| Methylene Carbon (adjacent to COOH) | ~29 | -CH₂-COOH |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. The aromatic region of the ¹H NMR spectrum for the naphthyl group will exhibit complex splitting patterns due to ortho and meta couplings.[7][8]
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a quicker analysis of the solid sample.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Interpreting the Data: Expected Absorptions
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad |
| N-H (Amide) | 3400 - 3250 | Medium, Sharp |
| C-H (Aromatic) | > 3000 | Sharp |
| C-H (Aliphatic) | < 3000 | Sharp |
| C=O (Carboxylic Acid) | 1780 - 1710 | Strong, Sharp |
| C=O (Amide) | 1690 - 1630 | Strong, Sharp |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of a carboxylic acid O-H stretch, often overlapping with the C-H stretches.[9][10][11] The two distinct carbonyl peaks for the carboxylic acid and the amide are crucial for confirming the structure.[10][12][13]
Caption: Correlation of molecular features with expected spectroscopic data.
Mass Spectrometry: The Final Confirmation
Mass spectrometry provides the definitive measure of a molecule's mass, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, which can be used to determine the molecular formula.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). ESI is a soft ionization method that is well-suited for polar molecules like the target compound. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare it to the calculated theoretical mass.
Interpreting the Data: Expected Mass
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Exact Mass | 243.0895 |
| [M+H]⁺ (Positive Ion Mode) | 244.0973 |
| [M-H]⁻ (Negative Ion Mode) | 242.0817 |
Observing a molecular ion peak corresponding to the calculated exact mass provides strong evidence for the proposed structure. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is also satisfied.[12]
Comparison and Synergy of Techniques
| Technique | Strengths | Limitations | Role in Validation |
| NMR | Provides detailed connectivity and stereochemical information. | Requires a relatively larger amount of pure sample. | Defines the carbon-hydrogen framework. |
| IR | Rapidly identifies functional groups. | Does not provide information on molecular connectivity. | Confirms the presence of key functional groups. |
| MS | Determines molecular weight and elemental composition. | Does not provide detailed structural information for isomers. | Confirms the molecular formula. |
The true power of this approach lies in the convergence of data from all three techniques. For instance, the broad O-H and sharp N-H stretches in the IR spectrum corroborate the presence of the carboxylic acid and amide protons observed in the ¹H NMR spectrum. The two distinct carbonyl signals in both the ¹³C NMR and IR spectra further strengthen this assignment. Finally, the accurate mass obtained from MS confirms the elemental composition suggested by the NMR and IR data. This self-validating system leaves little room for ambiguity.
Conclusion
The structural validation of a novel compound like this compound is a critical step in the research and development process. By employing a synergistic combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, we can build a comprehensive and robust body of evidence that confirms the molecule's identity with a high degree of confidence. This multi-faceted approach ensures the scientific integrity of subsequent studies and is an indispensable part of modern chemical analysis.
References
- Vertex AI Search. IR Chart.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Sumner, L. W., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC - NIH.
- Specac Ltd. Interpreting Infrared Spectra.
- Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
- National Center for Biotechnology Information. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. PMC - NIH.
- ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- Goodwin, B. L. (1976). Proton magnetic resonance spectra of some aromatic amines and derived amides.
- Sigma-Aldrich. IR Absorption Table.
- PrepChem.com. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid.
- University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- Chemguide. interpreting infra-red spectra.
Sources
- 1. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 3. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
A Head-to-Head Comparison of the Antimicrobial Efficacy of Naphthylamino Acid Derivatives: A Guide for Drug Discovery Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, naphthylamino acid derivatives have emerged as a promising class of compounds. Their unique structural scaffold offers a versatile platform for synthetic modifications, leading to a diverse array of derivatives with potent and broad-spectrum antimicrobial activity. This guide provides a comprehensive, head-to-head comparison of the antimicrobial efficacy of various classes of naphthylamino acid derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies crucial for their evaluation, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
Unveiling the Antimicrobial Potential: A Comparative Overview
The antimicrobial efficacy of naphthylamino acid derivatives is significantly influenced by the nature of the heterocyclic moieties and other substituents attached to the naphthylamine core. This section compares the performance of several key classes of these derivatives against a panel of clinically relevant bacteria and fungi.
Thiazolidinone and Azetidinone Derivatives: Potent Antibacterial and Antifungal Agents
Derivatives incorporating thiazolidinone and azetidinone rings have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]
A study on 2-naphthylamine analogs bearing azetidin-2-one and thiazolidin-4-one moieties revealed that several compounds exhibited broad-spectrum activity, in some cases comparable to the standard drug ampicillin.[1] Notably, compounds 4a, 4e, 4g, and 4f from this series were highlighted for their potent antibacterial activity. Furthermore, Schiff base precursors and thiazolidinone derivatives (3b, 5b, and 5e ) displayed remarkable antifungal activity, comparable to amphotericin B.[1]
Similarly, another investigation into thiazolidinone derivatives of 4-nitro-1-naphthylamine found that these compounds possessed both antibacterial and antifungal properties.[3][4][5] The minimum inhibitory concentration (MIC) for these derivatives ranged from 0.4 to 1000 µg/mL.[3][4][5] Specifically, compounds 2a and 2b showed antibacterial activity against Staphylococcus aureus and Bacillus subtilis similar to that of aminopenicillins.[3][4][5] However, their efficacy was lower against Klebsiella pneumoniae and Escherichia coli.[3][4][5]
1-Aminoalkyl-2-Naphthol Derivatives: Tackling Multidrug-Resistant Strains
Recent research has highlighted the potential of 1-aminoalkyl-2-naphthol derivatives in combating multidrug-resistant (MDR) bacteria.[6] A study comparing 1-(dimethylaminomethyl)naphthalen-2-ol (compound 2 ) and 1-(piperidin-1-ylmethyl)naphthalen-2-ol (compound 3 ) demonstrated potent activity against a wide range of bacterial and fungal strains.[6]
Compound 3 was particularly effective against MDR strains, with a remarkable MIC of 10 µg/mL against Pseudomonas aeruginosa MDR1.[6] It also showed superior efficacy against Staphylococcus aureus MDR strains (MIC of 100 µg/mL) compared to ciprofloxacin (MIC of 200 µg/mL).[6] In contrast, compound 2 exhibited strong antifungal activity against Penicillium notatum and P. funiculosum, outperforming the standard antifungal drug griseofulvin.[6]
Naphthyl-Polyamine Conjugates: Potent Activity Against MRSA and Fungi
Naphthyl- and biphenyl-substituted polyamine conjugates represent another promising avenue in the development of antimicrobial agents.[7] A study investigating these conjugates found that longer chain variants with both 1-naphthyl and 2-naphthyl capping groups exhibited pronounced intrinsic antimicrobial properties.[7] These compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with MIC values as low as ≤ 0.29 µM.[7]
Quantitative Efficacy Analysis: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the minimum inhibitory concentration (MIC) values of representative naphthylamino acid derivatives against various microorganisms, as reported in the cited literature.
Table 1: Antibacterial Activity of Naphthylamino Acid Derivatives (MIC in µg/mL)
| Derivative Class | Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| Thiazolidinone/Azetidinone | 2a-b | Similar to aminopenicillins | Similar to aminopenicillins | 500-1000 | - | 500-1000 | [3][4][5] |
| Thiazolidinone/Azetidinone | 4a, 4e, 4f, 4g | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | - | [1] |
| 1-Aminoalkyl-2-Naphthol | 2 | - | 400 | - | - | - | [6] |
| 1-Aminoalkyl-2-Naphthol | 3 | 100 (MDR) | 200 | - | 10 (MDR1) | - | [6] |
| Naphthyl-Polyamine Conjugates | 17f, 19f | - | - | - | - | - | [7] |
| Naphthyl-Polyamine Conjugates | 18f, 20f | 3.125 | - | 6.3-12.5 | - | - | [7] |
Table 2: Antifungal Activity of Naphthylamino Acid Derivatives (MIC in µg/mL)
| Derivative Class | Compound | C. albicans | C. glabrata | C. krusei | P. notatum | P. funiculosum | Reference |
| Thiazolidinone | General | Similar to fluconazole | Yes | Yes | - | - | [3][4][5] |
| Thiazolidinone | 3b, 5b, 5e | Remarkable activity | - | - | - | - | [1] |
| 1-Aminoalkyl-2-Naphthol | 2 | - | - | - | 400 | 400 | [6] |
| 1-Aminoalkyl-2-Naphthol | 3 | 400 | - | - | - | - | [6] |
| Naphthyl-Polyamine Conjugates | 17f, 19f | - | - | - | - | - | [7] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of naphthylamino acid derivatives is intrinsically linked to their chemical structure. Analysis of the available data reveals several key SAR trends:
-
Influence of Heterocyclic Rings: The incorporation of thiazolidinone and azetidinone moieties is a successful strategy for developing broad-spectrum antimicrobial agents.[1][2]
-
Impact of Substituents on the Naphthyl Ring: The presence of a nitro group on the naphthylamine core, as seen in the thiazolidinone derivatives, contributes to their antimicrobial activity.[3][4][5]
-
Role of the Aminoalkyl Side Chain: In 1-aminoalkyl-2-naphthol derivatives, the nature of the amine substituent is critical. The piperidine-containing derivative (compound 3 ) showed superior antibacterial activity against MDR strains compared to the dimethylamine-containing analog (compound 2 ).[6]
-
Importance of Polyamine Chain Length: For naphthyl-polyamine conjugates, longer polyamine chains were associated with more pronounced antimicrobial activity against MRSA and C. neoformans.[7]
Caption: Key structural modifications on the naphthylamino acid scaffold that influence antimicrobial efficacy.
Experimental Protocols for Efficacy Evaluation
The reliable assessment of antimicrobial efficacy hinges on standardized and well-controlled experimental methodologies. The following protocols are fundamental to the studies cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The naphthylamino acid derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Step-by-Step Methodology:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the naphthylamino acid derivative are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Concluding Remarks and Future Directions
Naphthylamino acid derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The studies highlighted in this guide demonstrate that strategic modifications to the core structure can yield compounds with potent and broad-spectrum activity, including efficacy against challenging multidrug-resistant pathogens.
Future research should focus on:
-
Expanding the chemical diversity of these derivatives to further explore the structure-activity landscape.
-
Investigating the mechanism of action of the most potent compounds to identify novel cellular targets.
-
Optimizing the pharmacokinetic and toxicological profiles of lead candidates to advance them towards preclinical and clinical development.
By leveraging the insights presented in this comparative guide, researchers can accelerate the discovery and development of the next generation of antimicrobial drugs derived from the promising naphthylamino acid scaffold.
References
-
Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Svedas, V. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas, Lithuania), 47(9), 503-509. [Link]
-
Khan, A., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 19572. [Link]
-
Kumar, R., et al. (2018). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Exploratory Research in Pharmacology, 3(1), 1-8. [Link]
-
Kumar, R., et al. (2018). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. ResearchGate. [Link]
-
PDB, P., et al. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules, 28(11), 4509. [Link]
-
Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Svedas, V. (2011). Synthesis and Antimicrobial Properties of Naphthylamine Derivatives Having a Thiazolidinone Moiety. Molecules, 16(9), 7585-7598. [Link]
-
Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Svedas, V. (2011). Synthesis and Antimicrobial Properties of Naphthylamine Derivatives Having a Thiazolidinone Moiety. ResearchGate. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Properties of Naphthylamine Derivatives Having a Thiazolidinone Moiety | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Battle of Isomers: Evaluating the Biological Efficacy of 4-(1-Naphthylamino)-4-oxobutanoic Acid and Its 2-Naphthyl Counterpart
A Comparative Guide for Researchers in Drug Discovery and Development
In the intricate world of medicinal chemistry, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological activity. The positioning of a functional group on an aromatic ring system, for instance, can dramatically influence how a compound interacts with its biological target. This guide delves into a compelling case of regioisomerism, presenting a framework for the comparative efficacy evaluation of 4-(1-Naphthylamino)-4-oxobutanoic acid and its regioisomer, 4-(2-Naphthylamino)-4-oxobutanoic acid . As N-aryl amino acid derivatives, these compounds hold promise in the realms of antimicrobial and anticancer research.[1][2][3] This document, intended for researchers and drug development professionals, provides a comprehensive, step-by-step guide to synthesizing these compounds and evaluating their potential as therapeutic agents.
The Significance of Regioisomeric Comparison
The naphthalene scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The differential positioning of the amino-oxobutanoic acid moiety at the C1 versus the C2 position of the naphthalene ring can significantly impact the compound's steric and electronic properties. These differences can, in turn, affect crucial pharmacological parameters such as receptor binding, membrane permeability, and metabolic stability. A direct comparative analysis is therefore essential to elucidate the structure-activity relationship (SAR) and identify the more promising candidate for further development.
Synthesis of the Regioisomers
The synthesis of both regioisomers can be readily achieved through the reaction of the corresponding naphthylamine with succinic anhydride.[4][5][6] This straightforward approach allows for the efficient production of both compounds for subsequent biological evaluation.
Figure 1: General synthesis scheme for the regioisomers.
Experimental Protocol: Synthesis of Naphthylamino-4-oxobutanoic Acids
-
Dissolution: In separate flasks, dissolve 1-naphthylamine and 2-naphthylamine (1 equivalent) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or acetone.
-
Addition of Succinic Anhydride: To each flask, add succinic anhydride (1 equivalent) portion-wise while stirring at room temperature. For reactions in acetone, an ice bath may be used initially to control any exotherm.
-
Reaction: Allow the reactions to stir at room temperature for 24 hours.
-
Work-up:
-
If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified.
-
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient to yield the pure products. The purity can be assessed by techniques such as NMR spectroscopy and mass spectrometry.
Comparative Efficacy Evaluation I: Antimicrobial Activity
N-aryl amino acids have demonstrated potential as antibacterial agents.[1][2] A robust method for comparing the antimicrobial efficacy of the two regioisomers is to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standardized and widely accepted technique for this purpose.[7][8][9][10][11]
Figure 2: Workflow for comparative antimicrobial efficacy testing.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Reagents:
-
Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare Mueller-Hinton Broth (MHB) for bacterial culture.
-
Select a panel of bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus) and one Gram-negative (e.g., Escherichia coli) species.[2][12][13] Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in MHB to achieve a range of concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The results can be tabulated for a direct comparison of the two regioisomers.
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | ||
| 4-(2-Naphthylamino)-4-oxobutanoic acid | ||
| Streptomycin (Control) |
Table 1: Exemplar data table for comparative MIC values.
Comparative Efficacy Evaluation II: Anticancer Activity and Mechanistic Insight
The cytotoxic potential of N-aryl amides against cancer cell lines is another critical area for investigation.[3] A standard method to quantify cytotoxicity is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from cells with damaged plasma membranes.[14][15][16][17][18] Furthermore, given the emerging role of the Hippo signaling pathway in cancer and its modulation by some N-aryl compounds, investigating the effect of these regioisomers on this pathway could provide valuable mechanistic insights.[19][20][21][22][23]
Figure 3: Workflow for comparative cytotoxicity and Hippo pathway analysis.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Seed a suitable cancer cell line (e.g., a gastric cancer line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of each regioisomer for a specified period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for maximum LDH release (e.g., lysis buffer).
-
LDH Measurement: Transfer the cell culture supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity. Determine the IC50 value (the concentration that causes 50% of maximal LDH release) for each compound.
| Compound | IC50 (µM) on Gastric Cancer Cells |
| This compound | |
| 4-(2-Naphthylamino)-4-oxobutanoic acid | |
| Doxorubicin (Control) |
Table 2: Exemplar data table for comparative IC50 values.
Experimental Protocol: Western Blot for Hippo Pathway Proteins
-
Cell Treatment and Lysis: Treat cultured cancer cells with the IC50 concentration of each regioisomer for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification and Electrophoresis: Quantify the protein concentration and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane and probe with primary antibodies against key Hippo pathway proteins (e.g., phosphorylated YAP, total YAP, and TAZ).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme and visualize the protein bands. Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.
Conclusion and Future Directions
This guide provides a comprehensive framework for a head-to-head comparison of the biological efficacy of this compound and its 2-naphthyl regioisomer. By systematically evaluating their antimicrobial and anticancer activities, researchers can elucidate the critical structure-activity relationships governed by the position of substitution on the naphthalene ring. The proposed experiments, from synthesis to cellular assays and mechanistic studies, will generate the crucial data needed to identify the more potent and promising isomer for further preclinical development. The insights gained from such a comparative study will not only advance the specific development of these compounds but also contribute to the broader understanding of N-aryl amino acid derivatives as a valuable class of therapeutic agents.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Broth microdilution. (2024, September 26). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 18, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 18, 2026, from [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. (2023, May 31). MDPI. Retrieved January 18, 2026, from [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. (2023, May 31). MDPI. Retrieved January 18, 2026, from [Link]
-
N-(4-Substituted Aryl) amino acids as potential antibacterial agents. (2023, March 31). ResearchGate. Retrieved January 18, 2026, from [Link]
-
N-(4-Substituted Aryl) amino acids as potential antibacterial agents. (2023, March 31). ResearchGate. Retrieved January 18, 2026, from [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. (2023, May 31). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
10-N-heterocylic aryl-isoxazole-amides (AIMs) have robust anti-tumor activity against breast and brain cancer cell lines and useful fluorescence properties. (2020, September 24). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]
-
LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016, June 25). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque, Inc. Retrieved January 18, 2026, from [Link]
-
Hippo signaling pathway. (2024, November 26). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors. (2018). In Innovative Approaches in Cancer Research. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved January 18, 2026, from [Link]
-
The Hippo Pathway in Cancer and Fibrosis. (2024, February 27). YouTube. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2022, December 28). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
The Hippo signaling network and its biological functions. (2019, November 23). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
The Hippo Signaling Pathway in Development and Disease. (2015, January 20). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021, July 11). Frontiers. Retrieved January 18, 2026, from [Link]
-
Anticancer mechanisms and anticancer applications of AMPs. (2024, February 1). Dove Medical Press. Retrieved January 18, 2026, from [Link]
-
Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, February 1). MDPI. Retrieved January 18, 2026, from [Link]
-
What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. (2024, December 13). ResearchGate. Retrieved January 18, 2026, from [Link]
- Synthesis of 4-amino-2,4-dioxobutanoic acid. (2017, May 2). Google Patents.
- Process for producing 4-amino-3-oxo-butanoic acid ester. (2001, May 9). Google Patents.
Sources
- 1. N-Aryl Amino Acids as Potential Antibacterial Agents [ouci.dntb.gov.ua]
- 2. N-Aryl Amino Acids as Potential Antibacterial Agents [mdpi.com]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 20. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. The Hippo signaling network and its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-(1-Naphthylamino)-4-oxobutanoic Acid: A Comprehensive Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of 4-(1-Naphthylamino)-4-oxobutanoic acid, a compound that, while integral to specific research pathways, necessitates a robust understanding of its hazard profile. Our objective is to equip researchers, scientists, and drug development professionals with the essential knowledge and procedural guidance to mitigate risks through the correct selection and use of Personal Protective Equipment (PPE).
Understanding the Hazard: A Proactive Approach to Safety
Before any laboratory work commences, a thorough understanding of the inherent risks associated with this compound is crucial. According to safety data, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes irritation upon direct contact with the skin.[1][2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of irritation to the eyes.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion of this compound can be harmful to health.[2][4]
These classifications underscore the necessity of a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the nature of the work being conducted. The following sections detail the essential PPE components for handling this compound.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation potential of this compound, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk operations involving small quantities in a well-ventilated area, safety glasses meeting ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When there is a potential for splashing, such as during solution preparation or transfers, chemical splash goggles that provide a complete seal around the eyes are mandatory.[5]
-
Face Shield: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation, the selection of appropriate gloves is critical.
-
Material Selection: Nitrile or butyl rubber gloves are recommended for handling this compound.[5][6] Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for general laboratory work.[6][7] For prolonged or high-exposure scenarios, butyl rubber gloves may provide superior protection against carboxylic acids.[5]
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. It is imperative to change gloves immediately if they become contaminated. A schedule for regular glove replacement should be established to prevent permeation by the chemical.
Body Protection: Shielding Against Contamination
Protective clothing is essential to prevent the contamination of personal garments and underlying skin.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this chemical. The lab coat should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound can cause respiratory irritation, controlling airborne exposure is a key safety consideration.
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a chemical fume hood or a powder containment hood, especially when handling the solid form of the compound to minimize dust generation.[8]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required. A NIOSH-approved N95 or higher particulate respirator is suitable for protection against dusts.[5] For higher concentrations or the potential for vapor exposure, a respirator with an organic vapor cartridge may be necessary.[9] A formal respiratory protection program, including fit testing and training, is essential when respirators are used.[10]
Operational Plan: Step-by-Step PPE Protocols
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare hands.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contamination.
-
Hand Hygiene: Wash and dry your hands.
-
Eye and Face Protection: Remove eye and face protection.
-
Respiratory Protection (if required): Remove the respirator.
-
Final Hand Hygiene: Wash and dry your hands thoroughly one last time.
PPE Selection Summary
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile or Butyl Gloves | Lab Coat | Work in a chemical fume hood or powder containment hood. N95 respirator if engineering controls are insufficient. |
| Preparing Solutions | Chemical Splash Goggles | Nitrile or Butyl Gloves | Lab Coat, Chemical-Resistant Apron | Work in a chemical fume hood. |
| Small-Scale Reactions | Safety Glasses with Side Shields | Nitrile or Butyl Gloves | Lab Coat | Work in a well-ventilated area or chemical fume hood. |
| Large-Scale Reactions/Transfers | Chemical Splash Goggles and Face Shield | Nitrile or Butyl Gloves | Lab Coat, Chemical-Resistant Apron | Work in a chemical fume hood. |
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste, including contaminated gloves, paper towels, and weighing papers, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[1]
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for the disposal of chemical waste.[1] The Safety Data Sheet (SDS) for the compound will provide specific disposal considerations.[1]
By implementing this comprehensive PPE and handling plan, researchers can confidently work with this compound, ensuring a safe and controlled laboratory environment conducive to groundbreaking scientific discovery.
References
-
AK Scientific, Inc. Safety Data Sheet (United States). (R)-2-((Tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid.
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
-
Fisher Scientific. Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet.
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
-
Sigma-Aldrich. Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet.
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals.
-
psi-bfm.com. A Comprehensive Guide to Safe Powder Handling.
-
Capital Resin Corporation. The OSHA Chemical Storage Requirements.
-
Quicktest. Safety equipment, PPE, for handling acids.
-
ChemView. Section 2. Hazards identification.
-
CHEMM. Personal Protective Equipment (PPE).
-
US EPA. Personal Protective Equipment.
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
-
Sigma-Aldrich. Safety Data Sheet.
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.
-
ChemicalBook. 315671-13-7(ethyl 4-(1-naphthylamino)-4-oxobutanoate) Product Description.
-
PubChem. 4-(1-Naphthyl)-4-oxobutanoic acid.
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
-
Fisher Scientific. Safety Data Sheet.
-
OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.
-
DuraLabel. OSHA Rules for Hazardous Chemicals.
-
Sigma-Aldrich. Safety Data Sheet.
-
CymitQuimica. Safety Data Sheet.
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4-D.
-
Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH.
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
-
niosh pocket guide to chemical hazards.
-
AK Scientific, Inc. Safety Data Sheet (United States). 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.
Sources
- 1. aksci.com [aksci.com]
- 2. 4-(1-Naphthyl)-4-oxobutanoic acid | C14H12O3 | CID 277786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. leelinework.com [leelinework.com]
- 6. hsa.ie [hsa.ie]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. resources.psi-bfm.com [resources.psi-bfm.com]
- 9. restoredcdc.org [restoredcdc.org]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

